SMPH Crosslinker
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400226 | |
| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367927-39-7 | |
| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly referred to as SMPH, is a heterobifunctional crosslinking agent. It is a valuable tool in bioconjugation, enabling the covalent linking of molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. This guide provides an in-depth technical overview of SMPH, including its chemical properties, experimental protocols, and applications, with a focus on its role in the development of antibody-drug conjugates (ADCs).
Chemical Properties and Reactivity
SMPH features two distinct reactive moieties at either end of a C6 alkyl spacer: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups, like those on cysteine residues, to form a stable thioether linkage.
The sequential reactivity of these groups allows for controlled, two-step conjugation procedures. First, the more labile NHS ester is reacted with an amine-containing molecule. After purification to remove excess crosslinker, the now maleimide-activated molecule is introduced to a sulfhydryl-containing molecule. This stepwise approach prevents the formation of unwanted homoconjugates.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactive groups of SMPH and a closely related analog, SMCC. This information is critical for optimizing conjugation reactions.
| Property | Value | References |
| Molecular Weight | 379.36 g/mol | |
| Spacer Arm Length | 14.2 - 14.3 Å | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | [1](--INVALID-LINK--) |
| Storage | Store at -20°C, desiccated |
Table 1: Physicochemical Properties of SMPH
| pH | Half-life of NHS Ester | Temperature | References |
| 7.0 | 4-5 hours | 0°C | [2][3](--INVALID-LINK--) |
| 7.0 | ~7 hours | Not specified | [4](--INVALID-LINK--) |
| 8.0 | 1 hour | Not specified | [2](--INVALID-LINK--) |
| 8.5 | 10-20 minutes | Room Temperature | [5](--INVALID-LINK--) |
| 8.6 | 10 minutes | 4°C | [3](--INVALID-LINK--) |
| 9.0 | Minutes | Not specified | [4](--INVALID-LINK--) |
Table 2: Stability of the NHS Ester Group
| Reactive Group | Optimal pH Range | Competing Reactions | References |
| NHS Ester | 7.0 - 8.5 | Hydrolysis, especially at higher pH | [](--INVALID-LINK--) |
| Maleimide | 6.5 - 7.5 | Hydrolysis at pH > 7.5; Reaction with amines at pH > 7.5 | [7](--INVALID-LINK--) |
Table 3: Optimal Reaction Conditions
Reaction Mechanism
The reaction of SMPH proceeds in a two-step manner, targeting primary amines and then sulfhydryl groups. The diagram below illustrates this sequential conjugation.
Experimental Protocols
The following is a detailed, generalized protocol for the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using SMPH.
Materials
-
SMPH
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (Molecule-SH)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Step 1: Activation of Protein-NH₂ with SMPH
-
Preparation of SMPH Stock Solution: Immediately before use, dissolve SMPH in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup: Add the SMPH stock solution to the Protein-NH₂ solution. The molar excess of SMPH over the protein will depend on the protein concentration and the desired level of modification. A 10- to 20-fold molar excess is a common starting point.[8][9](--INVALID-LINK--) The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10](--INVALID-LINK--)
-
Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the maleimide groups in the subsequent step.
Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH
-
Reaction Setup: Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein. The molar ratio of Molecule-SH to the activated protein should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11](--INVALID-LINK--) The reaction should be protected from light.
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added in excess to react with any remaining maleimide groups.
-
Purification: The final conjugate can be purified from excess Molecule-SH and other reaction components by size exclusion chromatography (SEC) or dialysis.
Application: Antibody-Drug Conjugate (ADC) Development
A primary application of SMPH and similar crosslinkers is in the construction of ADCs. In this context, a monoclonal antibody (mAb) is conjugated to a potent cytotoxic drug. The resulting ADC selectively delivers the drug to cancer cells expressing the target antigen of the mAb.
The workflow for generating an ADC using SMPH is a prime example of a complex bioconjugation process.
Conclusion
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a versatile and efficient heterobifunctional crosslinker for the conjugation of amine- and thiol-containing molecules. Its well-defined reactivity and spacer arm length make it a valuable reagent in protein chemistry, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and execution of bioconjugation strategies.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
SMPH crosslinker mechanism of action
An In-depth Technical Guide to the SMPH Crosslinker: Mechanism of Action and Applications
Introduction
In the fields of bioconjugation, diagnostics, and therapeutic development, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers are indispensable tools that facilitate this process with a high degree of control. Among these, SMPH (Succinimidyl-6-[β-maleimidopropionamido]hexanoate) is a prominent reagent used to covalently conjugate molecules containing primary amines to those with sulfhydryl groups. Its defined spacer arm and dual reactivity make it particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), immunogens, and immobilized proteins for biosensors.[1][2]
This technical guide provides a comprehensive overview of the core mechanism of action of the this compound. It details the chemistry of its functional groups, reaction kinetics, stability considerations, and a generalized experimental protocol for its use.
Chemical Structure and Functional Groups
SMPH is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer arm.[1][3] This design allows for selective, sequential reactions. The key components of the SMPH molecule are:
-
N-hydroxysuccinimide (NHS) Ester: This group is highly reactive toward primary amines (–NH₂), which are readily available on the surface of proteins in the side chains of lysine residues and at the N-terminus.[4][5]
-
Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol, –SH) groups, such as those found in the side chains of cysteine residues.[4][6]
-
Spacer Arm: The NHS ester and maleimide groups are separated by a hydrocarbon spacer arm with a length of 14.2 Å.[1] This spacer helps to minimize steric hindrance between the molecules being conjugated, preserving their native structure and function.[2]
Mechanism of Action: A Controlled Two-Step Process
The heterobifunctional nature of SMPH enables a controlled, two-step conjugation process, which prevents the unwanted polymerization and self-conjugation that can occur with homobifunctional crosslinkers.[7][8][9] The process involves the sequential reaction of the NHS ester and the maleimide group.
Step 1: Amine Acylation (NHS Ester Reaction)
The first step involves the reaction of the amine-containing molecule (e.g., an antibody) with SMPH. The NHS ester reacts with a primary amine to form a stable, covalent amide bond. This reaction proceeds efficiently under neutral to slightly alkaline conditions. During this acylation reaction, N-hydroxysuccinimide is released as a byproduct.[7]
Figure 1: Two-step reaction mechanism of the this compound.
Step 2: Thiol Addition (Maleimide Reaction)
After the initial amine reaction, any excess, unreacted SMPH is typically removed via desalting or dialysis.[3] The maleimide-activated intermediate is then introduced to the sulfhydryl-containing molecule (e.g., a therapeutic payload or a second protein). The maleimide group reacts with the sulfhydryl group through a Michael addition reaction to form a stable, covalent thioether bond.[6] This reaction is most efficient at a pH range of 6.5 to 7.5.[3]
Quantitative Data and Reaction Optimization
The efficiency and success of SMPH-mediated conjugation are highly dependent on reaction conditions. Careful optimization of these parameters is crucial for achieving the desired product with high yield and purity.
| Parameter | NHS Ester Reaction (Amine-Targeted) | Maleimide Reaction (Sulfhydryl-Targeted) | Reference(s) |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl/Thiol (-SH) | [6][7] |
| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 | [3][7] |
| Resulting Bond | Amide | Thioether | [3] |
| Bond Stability | Highly stable | Stable, non-cleavable under physiological conditions | [1][6] |
| Common Buffer Systems | Phosphate-buffered saline (PBS), Borate | PBS, HEPES | [9] |
| Inhibiting Substances | Buffers with primary amines (e.g., Tris) | Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) | [6] |
Table 1: Optimal Reaction Conditions for SMPH Crosslinking
| Property | Value | Reference(s) |
| Molecular Weight | 379.36 g/mol | [3] |
| Spacer Arm Length | 14.2 Å | [1] |
| Solubility | Not directly water-soluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) first | [3] |
Table 2: Physicochemical Properties of SMPH
To achieve optimal results, a 10- to 50-fold molar excess of SMPH over the amine-containing protein is generally recommended, though the ideal ratio is application-dependent and may require empirical testing.[3] For dilute protein solutions, a greater molar excess is often necessary to achieve sufficient activation.[3]
Stability Considerations
The stability of both the crosslinker and the final conjugate is a critical factor in experimental design and the ultimate performance of the bioconjugate.
-
NHS Ester Hydrolysis: In aqueous solutions, the NHS ester group is susceptible to hydrolysis, a competing reaction that increases with pH.[3] Performing the amine reaction promptly after preparing the SMPH solution, and within the recommended pH range, is essential to maximize conjugation efficiency.
-
Maleimide Hydrolysis: The maleimide group is more stable in aqueous solution than the NHS ester.[3] However, at pH values above 7.5, it can undergo hydrolysis, which reduces its specificity for sulfhydryl groups.[3][10]
-
Conjugate Stability: The amide bond formed from the NHS ester reaction is highly stable. The thioether bond from the maleimide reaction is also considered stable and non-cleavable under most physiological conditions.[1][6] However, in the context of ADCs, it has been noted that the succinimide ring formed after maleimide conjugation can undergo a retro-Michael reaction, leading to dissociation of the drug from the antibody.[1] This can be influenced by the specific cysteine conjugation site.[11] Strategies to improve stability, such as promoting hydrolysis of the succinimide ring to a more stable ring-opened form, have been developed.[1]
Experimental Protocol and Workflow
The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Figure 2: General experimental workflow for SMPH-mediated bioconjugation.
-
Reagent Preparation: Dissolve SMPH in an organic solvent like DMSO or DMF immediately before use.[3] Prepare the amine-containing protein in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.
-
Activation Reaction: Add the desired molar excess of the dissolved SMPH to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column or dialysis.[3] This step is crucial to prevent the maleimide end of the free crosslinker from reacting with the sulfhydryl-containing molecule in the next step.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a compound with a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[6]
-
Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE to confirm an increase in molecular weight, size-exclusion chromatography (SEC), or mass spectrometry.
References
- 1. This compound | 367927-39-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. korambiotech.com [korambiotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (CAS Number: 367927-39-7), a heterobifunctional crosslinking agent. This document details its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a particular focus on its role in the development of antibody-drug conjugates (ADCs).
Core Concepts and Chemical Properties
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly abbreviated as SMPH, is a chemical reagent that facilitates the covalent linkage of two different biomolecules.[1] It is classified as a heterobifunctional crosslinker because it possesses two distinct reactive groups at either end of a hydrocarbon spacer arm: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2]
The NHS ester functionality reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), like those present in cysteine residues, resulting in the formation of a stable thioether bond.[3] This dual reactivity allows for the controlled and specific conjugation of amine-containing and sulfhydryl-containing molecules.[1] SMPH is a non-cleavable crosslinker, meaning the resulting conjugate is stable under physiological conditions.[2] It is generally insoluble in water and should first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
The following table summarizes the key quantitative data for SMPH:
| Property | Value |
| CAS Number | 367927-39-7 |
| Molecular Formula | C₁₇H₂₁N₃O₇ |
| Molecular Weight | 379.36 g/mol [4] |
| Appearance | White powder[3] |
| Melting Point | 114-127 °C[3] |
| Purity | ≥ 99% (HPLC)[3] |
| Spacer Arm Length | 14.3 Å |
| Storage Conditions | Store at 2-8°C, protected from light and moisture.[4] |
| Solubility | Insoluble in water; soluble in DMF and DMSO.[2] |
Mechanism of Action and Reaction Scheme
The utility of SMPH lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on one molecule. Subsequently, the maleimide group of the now-modified molecule reacts with a sulfhydryl group on a second molecule.
The optimal pH for the NHS ester-amine reaction is between 7 and 9, while the maleimide-sulfhydryl reaction proceeds most efficiently at a pH of 6.5-7.5.[2] It is crucial to control the pH to prevent hydrolysis of the NHS ester at higher pH values and to ensure the specificity of the maleimide reaction.
SMPH Bioconjugation Pathway
Applications in Research and Drug Development
The specific and robust nature of the covalent bonds formed using SMPH makes it a valuable tool in various life science applications. Its primary use is in bioconjugation, where it is employed to:
-
Develop Antibody-Drug Conjugates (ADCs): SMPH is instrumental in linking potent cytotoxic drugs (payloads) to monoclonal antibodies.[3] The antibody component directs the conjugate to cancer cells, minimizing off-target toxicity.[3]
-
Create Fluorescent Probes: By conjugating fluorescent dyes to proteins or antibodies, SMPH enables the visualization and tracking of biological processes.
-
Immobilize Proteins: Proteins can be attached to surfaces or other molecules for applications in diagnostics and proteomics.
-
Prepare Enzyme-Immunoconjugates: This is useful for developing sensitive diagnostic assays like ELISA.
Detailed Experimental Protocols
The following protocols provide a general framework for using SMPH in a two-step conjugation process. The exact conditions, such as molar excess of the crosslinker and reaction times, may need to be optimized for specific applications.
Materials and Reagents
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Amine-containing molecule (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., drug, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A (for NHS ester reaction): e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Reaction Buffer B (for maleimide reaction): e.g., Phosphate buffer containing EDTA, pH 6.5-7.0
-
Quenching Reagent: e.g., Tris or glycine solution
-
Purification system: e.g., Size-exclusion chromatography (SEC) column
Experimental Workflow
ADC Synthesis Workflow using SMPH
Step-by-Step Protocol
Step 1: Activation of the Amine-Containing Molecule (e.g., Antibody) with SMPH
-
Prepare the SMPH solution: Immediately before use, dissolve SMPH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Prepare the antibody solution: Exchange the buffer of the antibody solution to Reaction Buffer A (pH 7.2-8.0). The antibody concentration should typically be in the range of 1-10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved SMPH to the antibody solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted SMPH and byproducts using a desalting column or size-exclusion chromatography equilibrated with Reaction Buffer B (pH 6.5-7.0). The resulting product is the maleimide-activated antibody.
Step 2: Conjugation of the Maleimide-Activated Antibody with the Sulfhydryl-Containing Molecule (e.g., Drug)
-
Prepare the sulfhydryl-containing molecule: Dissolve the sulfhydryl-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds that need to be reduced to free sulfhydryls, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess reducing agent.
-
Reaction: Add a 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. It is advisable to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of sulfhydryl groups.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or N-acetylcysteine can be added to the reaction mixture.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or dialysis to remove any unreacted drug and other small molecules.
Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the protein concentration and the drug-to-antibody ratio (DAR).
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.
-
Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the conjugate.
Safety and Handling
SMPH is sensitive to moisture and should be stored in a desiccator. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a versatile and efficient heterobifunctional crosslinker with significant applications in bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates. Its well-defined reactivity allows for the controlled and stable linkage of amine- and sulfhydryl-containing biomolecules. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists aiming to utilize SMPH in their work. Proper optimization of reaction conditions and thorough characterization of the final product are crucial for successful and reproducible results.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential or stepwise conjugation, minimizing the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[3][4]
This technical guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers in protein conjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize these powerful tools in their work, from basic research to the development of novel therapeutics like antibody-drug conjugates (ADCs).
Core Concepts of Heterobifunctional Crosslinking
The power of heterobifunctional crosslinkers lies in their ability to orchestrate a controlled, two-step conjugation process.[4][5] This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the proteins to be conjugated. The most commonly targeted functional groups on proteins include primary amines (-NH2) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[6]
The general workflow for a two-step conjugation using a heterobifunctional crosslinker is as follows:
-
Activation of the First Protein: The first protein is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the protein with the crosslinker.
-
Removal of Excess Crosslinker: Unreacted crosslinker is removed from the activated protein solution to prevent unwanted side reactions in the subsequent step. This is typically achieved through dialysis or size-exclusion chromatography.
-
Conjugation to the Second Protein: The second protein, which possesses the functional group targeted by the second reactive moiety of the crosslinker, is added to the purified, activated first protein. This initiates the second covalent linkage, resulting in the formation of the desired protein-protein conjugate.
This stepwise approach provides a high degree of control over the conjugation process, leading to higher yields of the desired conjugate and a more homogenous product.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly classified based on the chemistries of their reactive groups. The choice of crosslinker depends on the available functional groups on the target proteins and the desired properties of the final conjugate.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common and widely used class of heterobifunctional crosslinkers.[4] They typically contain an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a maleimide group for reacting with sulfhydryl groups.[3][7]
-
NHS Esters: React with primary amines at a pH range of 7-9 to form stable amide bonds.[7][8][9]
-
Maleimides: React specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[9][10]
The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.
Table 1: Common Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | No | Primary Amine + Sulfhydryl |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Yes | No | Primary Amine + Sulfhydryl |
| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | 9.4 | No | No | Primary Amine + Sulfhydryl |
| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | 9.4 | Yes | No | Primary Amine + Sulfhydryl |
| GMBS (N-γ-Maleimidobutyryloxysuccinimide ester) | 6.8 | No | No | Primary Amine + Sulfhydryl |
| Sulfo-GMBS (N-γ-Maleimidobutyryloxysuccinimide ester) | 6.8 | Yes | No | Primary Amine + Sulfhydryl |
| LC-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | 6.8 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |
| Sulfo-LC-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) | 6.8 | Yes | Yes (Disulfide) | Primary Amine + Sulfhydryl |
Photoreactive Crosslinkers
Photoreactive crosslinkers possess a group that becomes reactive upon exposure to ultraviolet (UV) light.[3][11] This allows for the capture of transient or weak protein-protein interactions.[3][12] One end of the crosslinker is a traditional reactive group (e.g., an NHS ester), while the other is a photoactivatable group, such as an aryl azide or a diazirine.[2][13]
-
Aryl Azides: Upon UV exposure, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds.
-
Diazirines: Form a reactive carbene upon UV activation, which can also insert into a variety of chemical bonds.
This "on-demand" reactivity provides temporal control over the crosslinking reaction.
Table 2: Examples of Photoreactive Heterobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 (Photoreactive) |
| NHS-ASA (N-Hydroxysuccinimidyl-4-azidosalicylic acid) | 9.2 | NHS Ester (Amine) | Aryl Azide |
| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | 18.2 | Sulfo-NHS Ester (Amine) | Phenyl Azide |
| SDA (Succinimidyl 4,4'-azipentanoate) | 7.7 | NHS Ester (Amine) | Diazirine |
"Click" Chemistry Crosslinkers
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[14][15] Heterobifunctional crosslinkers incorporating "clickable" functional groups, such as azides and alkynes, allow for highly specific and robust conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[15][16]
These crosslinkers often have a traditional reactive group on one end (e.g., NHS ester) and a clickable handle on the other, enabling a two-step labeling and subsequent conjugation process.
Table 3: Click Chemistry-Enabled Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Clickable Handle |
| NHS-Azide | NHS Ester (Amine) | Azide |
| NHS-Alkyne | NHS Ester (Amine) | Alkyne |
| Maleimide-Azide | Maleimide (Sulfhydryl) | Azide |
| Maleimide-Alkyne | Maleimide (Sulfhydryl) | Alkyne |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.2-8.0)
-
SMCC (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Sulfhydryl-containing drug
-
Reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Modification with SMCC:
-
Dissolve the antibody in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add a 10- to 20-fold molar excess of SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: In-Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker
This protocol provides a general workflow for identifying protein-protein interactions within living cells using a membrane-permeable, photoreactive heterobifunctional crosslinker.
Materials:
-
Cultured cells
-
Membrane-permeable photoreactive crosslinker (e.g., a diazirine-based NHS ester)
-
Lysis buffer
-
UV lamp (e.g., 365 nm)
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Labeling with the Crosslinker:
-
Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.
-
-
Immunoprecipitation:
-
Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.
-
-
Analysis:
-
Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.
-
Visualizations
Experimental Workflow: Two-Step Protein Conjugation
Caption: Workflow for a two-step protein conjugation.
Signaling Pathway: Capturing a Transient Protein-Protein Interaction
Caption: Capturing a transient protein interaction.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the field of protein conjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics. By understanding the different chemistries available and following optimized protocols, researchers can effectively harness the potential of these reagents to advance their scientific endeavors.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. Crosslinking for Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Bot Detection [iris-biotech.de]
- 15. biorxiv.org [biorxiv.org]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry, a cornerstone technique in bioconjugation. This powerful method enables the precise and stable covalent linkage of biomolecules, facilitating advancements in therapeutic development, diagnostic assays, and fundamental biological research.
Core Principles: The Chemistry of Connection
Amine to sulfhydryl crosslinking predominantly utilizes heterobifunctional crosslinking agents, which possess two different reactive groups.[1] This allows for a controlled, sequential reaction, minimizing the formation of undesirable homodimers or polymers.[1] The most common pairing involves an N-hydroxysuccinimide (NHS) ester, reactive towards primary amines, and a maleimide group, which specifically targets sulfhydryl groups.[2][3]
Amine-Reactive Chemistry: The NHS Ester
Primary amines (-NH₂) are abundant in biomolecules, found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[4] NHS esters react with these primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[5] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[6]
Sulfhydryl-Reactive Chemistry: The Maleimide Group
Sulfhydryl groups (-SH), present in the amino acid cysteine, are less common than primary amines, allowing for more selective targeting.[7] The maleimide group reacts with sulfhydryl groups through a Michael addition, forming a stable thioether bond.[8] This reaction is most efficient at a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, and the rate of hydrolysis to a non-reactive maleamic acid increases.[4][9]
Key Reagents and Quantitative Data
A variety of heterobifunctional crosslinkers are commercially available, differing in their spacer arm length, solubility, and cell membrane permeability. The choice of crosslinker is critical and depends on the specific application.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Solubility | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 8.3 | Water-insoluble (dissolve in DMSO or DMF) | One of the most common non-cleavable crosslinkers.[10] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | 8.3 | Water-soluble | The sulfonate group enhances water solubility, eliminating the need for organic solvents and making it ideal for reactions with proteins that are sensitive to them.[11] |
| SM(PEG)n (Succinimididyl-([N-maleimidopropionamido]-polyethyleneglycol) ester) | NHS ester, Maleimide | Variable (depends on 'n') | Water-soluble | Polyethylene glycol (PEG) spacer arm reduces aggregation, increases solubility, and can minimize immunogenicity.[12] |
Reaction Condition Optimization:
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| Optimal pH Range | 7.2 - 8.5[5] | 6.5 - 7.5[4] |
| Typical Reaction Time | 0.5 - 4 hours[5] | 1 - 2 hours[11] |
| Temperature | 4°C to Room Temperature[5] | Room Temperature[2] |
| Incompatible Buffers | Primary amine buffers (e.g., Tris, Glycine)[5] | Thiol-containing buffers (e.g., DTT, β-mercaptoethanol)[2] |
Stability Considerations:
The stability of the reactive groups and the resulting covalent bonds is a crucial factor for successful conjugation.
| Moiety | Condition | Half-life |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours[13] |
| pH 8.6, 4°C | 10 minutes[13] | |
| Thioether Bond (from Maleimide) | Physiological conditions | Generally stable, but can undergo retro-Michael reaction, especially at higher pH.[8] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation process using an NHS-ester-maleimide crosslinker. Optimization is often necessary for specific applications.
Protocol 1: Creation of a Maleimide-Activated Protein
This protocol describes the first step of activating a protein with primary amines using an NHS-ester-maleimide crosslinker.
Materials:
-
Protein containing primary amines (Protein-NH₂)
-
NHS-ester-maleimide crosslinker (e.g., SMCC or Sulfo-SMCC)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the Protein-NH₂ in the reaction buffer at a concentration of 1-10 mg/mL.[14]
-
Prepare Crosslinker Solution: Immediately before use, dissolve the crosslinker in DMSO or DMF (for SMCC) or directly in the reaction buffer (for Sulfo-SMCC).[11] A 10- to 50-fold molar excess of the crosslinker to the protein is typically used.[15]
-
Reaction: Add the crosslinker solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS with a pH of 6.5-7.5).[11]
Protocol 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule
This protocol outlines the second step, where the maleimide-activated protein is conjugated to a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Thiol-free reaction buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent if sulfhydryls are in disulfide bonds (e.g., TCEP)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
Procedure:
-
Prepare Sulfhydryl-Containing Molecule: Dissolve the Molecule-SH in the reaction buffer. If the sulfhydryl groups are present as disulfide bonds, they must first be reduced using a reducing agent like TCEP. Excess reducing agent should be removed before proceeding.[2]
-
Conjugation Reaction: Add the Molecule-SH to the maleimide-activated protein solution. The molar ratio of the two molecules should be optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[11]
-
Quenching: (Optional) To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.
-
Purification: Purify the final conjugate to remove unreacted molecules and byproducts using methods such as size-exclusion chromatography or dialysis.[11]
Visualization of Key Processes
Chemical Reaction Mechanism
Caption: Amine to Sulfhydryl Crosslinking Mechanism.
Experimental Workflow
Caption: Two-Step Conjugation Workflow.
Applications in Research and Drug Development
The precision and stability offered by amine to sulfhydryl crosslinking have made it an indispensable tool in various fields:
-
Antibody-Drug Conjugates (ADCs): This is a prominent application where potent cytotoxic drugs are linked to monoclonal antibodies that target tumor-specific antigens. The specificity of the antibody directs the drug to cancer cells, minimizing off-target toxicity.[8]
-
Immunoassay Development: Enzymes (e.g., horseradish peroxidase) are conjugated to antibodies for use in techniques like ELISA, enabling signal amplification and detection.
-
Protein-Protein Interaction Studies: Crosslinking can be used to "capture" and identify interacting proteins within a complex.
-
Immobilization of Proteins: Attaching proteins to solid supports, such as beads or surfaces, is crucial for affinity chromatography and biosensor development.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive crosslinker (hydrolyzed).- Incorrect buffer pH.- Competing nucleophiles in buffer (e.g., Tris, thiols).- Insufficient molar excess of crosslinker.- Inaccessible amine or sulfhydryl groups on the protein. | - Use fresh, high-quality crosslinker.- Verify and adjust buffer pH for each reaction step.- Use non-reactive buffers.- Optimize the molar ratio of crosslinker to protein.- Denature the protein slightly (if function is not critical) or use a crosslinker with a longer spacer arm. |
| Protein Precipitation | - Use of organic solvents for water-insoluble crosslinkers.- High degree of modification leading to aggregation. | - Use a water-soluble crosslinker (e.g., Sulfo-SMCC).- Reduce the molar excess of the crosslinker.- Perform the reaction at a lower protein concentration. |
| Formation of Homodimers | - Crosslinker has reacted with both amine and sulfhydryl groups on the same protein molecule (intramolecular) or two identical protein molecules (intermolecular). | - Ensure a true two-step reaction by removing all excess crosslinker after the first step.- Optimize the molar ratios of the reactants. |
By understanding the underlying chemistry, carefully selecting reagents, and optimizing reaction conditions, researchers can effectively leverage amine to sulfhydryl crosslinking to create novel and powerful tools for scientific discovery and therapeutic innovation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate molecular weight
An In-Depth Technical Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH), a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and the development of antibody-drug conjugates (ADCs).
Core Properties and Specifications
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a crucial reagent for covalently linking molecules containing primary amines with molecules containing sulfhydryl groups.[1] Its heterobifunctional nature allows for specific, controlled, two-step conjugation, minimizing the formation of undesirable homopolymers.[2]
Physicochemical Data
The fundamental properties of SMPH are summarized below, providing essential data for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 379.36 g/mol | [1][3][4] |
| Molecular Formula | C₁₇H₂₁N₃O₇ | [1][3][4] |
| CAS Number | 367927-39-7 | [3][4] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Melting Point | 122 °C | [4] |
| Spacer Arm Length | 14.3 Å | [5] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO, DMF) first.[1] | |
| Storage Conditions | Store desiccated at 2°C - 8°C, protect from light and moisture.[4] |
Mechanism of Action
SMPH functions by sequentially targeting two different functional groups: primary amines (-NH₂) and sulfhydryls (-SH).
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, typically found on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[1]
-
Maleimide: This group reacts specifically with sulfhydryl groups, such as those on the side chain of cysteine residues, to form a stable thioether bond. The optimal pH for this reaction is 6.5-7.5.[1]
The sequential nature of this process allows for the directed conjugation of two different biomolecules, for example, activating an antibody via its lysine residues and then conjugating it to a sulfhydryl-containing payload or peptide.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the SMPH Crosslinker
For researchers, scientists, and drug development professionals, understanding the intricate details of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of Succinimidyl-6-((beta-maleimidopropionamido)hexanoate) (SMPH), a widely utilized heterobifunctional crosslinker. We will delve into its core properties, provide detailed experimental protocols, and visualize key processes to empower your research and development endeavors.
Core Properties of SMPH
SMPH is a non-cleavable crosslinker that covalently connects molecules containing primary amines and sulfhydryl groups. Its heterobifunctional nature, comprising an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for controlled, sequential or simultaneous conjugation reactions.
Structural and Physicochemical Data
A critical parameter for any crosslinker is its spacer arm length, which dictates the distance between the conjugated molecules. There are varying reports on the precise spacer arm length of SMPH, which can be attributed to different calculation methods and the conformational flexibility of the molecule. The most commonly cited values are approximately 9.5 Å, 14.2 Å, and 14.3 Å. This variation underscores the importance of considering the extended and collapsed conformations of the spacer arm when designing experiments where precise distance constraints are crucial.
| Property | Value | Citations |
| Molecular Weight | 379.37 g/mol | [1] |
| Spacer Arm Length | ~9.5 Å, 14.2 Å, 14.3 Å | [1][2][3][4] |
| CAS Number | 367927-39-7 | [1] |
| Chemical Formula | C17H21N3O7 | [1] |
| Solubility | Water-insoluble; dissolve in an organic solvent such as DMSO or DMF | [5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |
| Target Functional Groups | Primary amines (-NH2), Sulfhydryls (-SH) | [5] |
Reaction Mechanism and Stability
The conjugation process with SMPH involves two primary reactions:
-
NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) at a pH range of 7-9 to form a stable amide bond.[5]
-
Maleimide Reaction: The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[5]
It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.[5] The maleimide group is more stable but can also undergo slow hydrolysis at pH values above 7.5.[5] Therefore, conjugation reactions are typically performed at a pH of 7.2-7.5.[5]
The resulting thioether bond from the maleimide-thiol reaction can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[6] The rate of this reaction is influenced by factors such as pH and the specific chemical environment of the linkage.[3][7]
Experimental Protocols
The following provides a detailed two-step protocol for protein-protein conjugation using SMPH. This method is particularly useful for preventing the formation of unwanted polymers of the amine-containing protein.
Materials
-
SMPH Crosslinker
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
-
Quenching reagent (e.g., Tris, glycine, or cysteine)
Procedure
Step 1: Activation of Amine-Containing Protein
-
Dissolve Protein-NH2: Prepare a solution of the amine-containing protein in the conjugation buffer. The concentration will depend on the specific protein and application.
-
Prepare SMPH Solution: Immediately before use, dissolve SMPH in DMSO or DMF to create a stock solution. Do not prepare and store stock solutions as SMPH is moisture-sensitive and will hydrolyze.[5]
-
Reaction: Add a 10- to 50-fold molar excess of the SMPH solution to the protein solution.[5] The optimal molar ratio should be determined empirically for each application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the sulfhydryl-containing protein from reacting with free SMPH.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Add Protein-SH: Add the sulfhydryl-containing protein to the solution of the maleimide-activated Protein-NH2.
-
Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unconjugated proteins and other byproducts.
Quantitative Analysis of Conjugation
The efficiency of the conjugation reaction can be assessed using various techniques, including:
-
SDS-PAGE: Analysis of the reaction mixture by SDS-PAGE under reducing and non-reducing conditions can visualize the formation of the conjugate, which will have a higher molecular weight than the individual proteins.
-
Mass Spectrometry: Mass spectrometry can be used to determine the precise mass of the conjugate and to identify the specific residues involved in the crosslink.
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can be used to monitor the reaction, for example, by observing the disappearance of the maleimide absorbance peak.
Applications in Research and Drug Development
The unique properties of SMPH make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): SMPH is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable linkage ensures that the drug remains attached to the antibody until it reaches the target cancer cell.
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, SMPH can be used to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry. The defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[3]
-
Immunoassays: SMPH is used to conjugate enzymes or fluorescent labels to antibodies for use in various immunoassay formats.
Visualizing Workflows and Pathways
Chemical Reaction of SMPH
Caption: Two-step reaction mechanism of the this compound.
Workflow for Antibody-Drug Conjugate (ADC) Development
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) using a crosslinker like SMPH.
Crosslinking Mass Spectrometry (XL-MS) Workflow for Protein Interaction Analysis
Caption: A typical workflow for studying protein-protein interactions using crosslinking mass spectrometry (XL-MS) with SMPH.
References
- 1. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility and Application of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly referred to as SMPH, is a heterobifunctional crosslinking agent integral to the fields of bioconjugation and drug development. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, enables the covalent linkage of molecules containing primary amines and sulfhydryl groups, respectively. This guide provides an in-depth overview of the solubility characteristics of SMPH and detailed protocols for its application in creating stable bioconjugates.
Core Properties and Solubility
SMPH is a non-cleavable and membrane-permeable crosslinker. The NHS ester moiety reacts with primary amines at a pH range of 7-9 to form stable amide bonds. Concurrently, the maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5, resulting in a stable thioether bond. Due to the hydrolytic instability of the NHS ester, which increases with pH, conjugation reactions are typically performed in the pH range of 7.2-7.5.[1]
A critical consideration for the practical application of SMPH is its solubility. The compound is not readily soluble in aqueous buffers. Therefore, dissolution in a polar, aprotic organic solvent is required before its introduction to an aqueous reaction mixture.
Table 1: Solubility of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
| Solvent | Solubility | Concentration Example |
| Dimethyl Sulfoxide (DMSO) | Soluble | 3.80 mg/mL, yielding a 10 mM solution[1] |
| Dimethylformamide (DMF) | Soluble | - |
| Water | Insoluble | - |
For most applications, a stock solution of SMPH is prepared in DMSO or DMF and then added to the aqueous reaction buffer containing the amine-functionalized molecule. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture remains low, typically below 10%, to avoid denaturation of proteins or other sensitive biomolecules.[2]
Experimental Protocol: Two-Step Protein Crosslinking
This protocol outlines a common two-step procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using SMPH.
Materials
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting columns
Procedure
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer to a known concentration (e.g., 0.1 mM).
-
Prepare SMPH Stock Solution: Immediately before use, dissolve SMPH in DMSO to a concentration of 10 mM (3.80 mg in 1 mL of DMSO).[1] Do not store the SMPH solution, as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add the SMPH stock solution to the Protein-NH₂ solution to achieve the desired molar excess of the crosslinker. The optimal molar ratio depends on the concentration of the protein:
-
For protein concentrations of 5-10 mg/mL, use a 5- to 10-fold molar excess.
-
For protein concentrations of 1-4 mg/mL, use a 20-fold molar excess.
-
For protein concentrations <1 mg/mL, use a 40- to 80-fold molar excess.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide groups from being quenched in the subsequent step.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Prepare Protein-SH: Ensure the sulfhydryl-containing protein is dissolved in the Conjugation Buffer and is ready for reaction. If necessary, reduce any disulfide bonds to generate free sulfhydryls.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Step 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching agent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the two-step bioconjugation process using SMPH.
References
In-Depth Technical Guide: Synthesis of N-Succinimidyl 6-(3-Maleimidopropionamido)hexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of N-Succinimidyl 6-(3-Maleimidopropionamido)hexanoate, a heterobifunctional crosslinker commonly used in bioconjugation and drug development. It includes detailed experimental protocols, data summaries, and workflow visualizations.
Overview and Principle
N-Succinimidyl 6-(3-maleimidopropionamido)hexanoate, often referred to as SMCC or a similar derivative, is a crosslinking reagent that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. The NHS ester reacts efficiently with primary amines (like those in lysine residues of proteins) under slightly alkaline conditions to form stable amide bonds. The maleimide group specifically reacts with sulfhydryl groups (cysteine residues) under neutral conditions to form a stable thioether linkage. The hexanoate spacer arm provides distance between the conjugated molecules, which can be critical for maintaining protein function.
The synthesis is typically a two-step process:
-
Amidation: Reaction of a primary amine-containing spacer (6-aminohexanoic acid) with an anhydride (maleic anhydride) to form a maleimido-functionalized carboxylic acid.
-
Esterification: Activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) to create the amine-reactive NHS ester.
Synthesis Workflow
The overall synthetic process involves the initial formation of the maleimido-hexanoic acid intermediate, followed by its activation to the final NHS ester product. The workflow includes reaction, purification, and characterization steps.
Methodological & Application
Application Notes and Protocols for N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group at opposite ends of a hexane spacer arm. This reagent facilitates the covalent conjugation of molecules containing primary amines (-NH2) with molecules containing sulfhydryl groups (-SH). The NHS ester reacts with primary amines, such as those found on the side chain of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups, present on cysteine residues, to form stable thioether bonds. The sequential nature of these reactions allows for controlled, two-step crosslinking, minimizing the formation of unwanted polymers. SMPH is particularly useful in the preparation of antibody-enzyme conjugates, hapten-carrier conjugates, and in the study of protein-protein interactions.
Chemical Properties and Reaction Mechanism
SMPH possesses two distinct reactive moieties, enabling a two-step conjugation strategy that provides a high degree of control over the crosslinking process.
-
NHS Ester Reactivity: The NHS ester end reacts with primary amines in the pH range of 7.0-9.0. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
-
Maleimide Reactivity: The maleimide group is highly selective for sulfhydryl groups, reacting optimally at a pH range of 6.5-7.5 to form a stable thioether bond. It's important to note that at pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide group also increases.
The non-cleavable hexane spacer arm provides a spatial separation of 14.2 Å between the conjugated molecules.
Key Experimental Parameters: A Quantitative Overview
The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following table summarizes typical starting conditions for the two-step crosslinking protocol. Optimization is often necessary for specific applications.
| Parameter | Step 1: Amine Modification (NHS Ester Reaction) | Step 2: Sulfhydryl Reaction (Maleimide Reaction) |
| pH | 7.2 - 8.0 | 6.5 - 7.5 |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours |
| Molar Excess of SMPH | 10- to 50-fold molar excess over the amine-containing protein | N/A |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate | Phosphate Buffered Saline (PBS), MES, HEPES |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine) | Buffers containing sulfhydryl compounds (e.g., DTT, 2-mercaptoethanol) |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH).
Materials:
-
Protein-NH2
-
Protein-SH
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Organic Solvent (anhydrous DMSO or DMF)
-
Conjugation Buffer A (e.g., PBS, pH 7.2)
-
Conjugation Buffer B (e.g., PBS, pH 6.8)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH2 with SMPH
-
Dissolve Protein-NH2 in Conjugation Buffer A to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve SMPH in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved SMPH to the Protein-NH2 solution. For example, for a 10-fold molar excess, add 10 µL of 10 mM SMPH per 1 mg of a 50 kDa protein in 1 mL.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted SMPH and the NHS leaving group using a desalting column equilibrated with Conjugation Buffer B. The activated protein (Protein-maleimide) is now ready for the second step.
Step 2: Conjugation of Protein-maleimide to Protein-SH
-
Immediately add the purified Protein-maleimide to the Protein-SH solution. The molar ratio of Protein-maleimide to Protein-SH should be optimized for the specific application, with a 1:1 ratio being a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature with gentle stirring.
-
To quench the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.
-
The final conjugate can be purified from unreacted proteins and quenching reagents by size exclusion chromatography or other appropriate purification methods.
Protocol 2: Preparation of an Antibody-Enzyme Conjugate (e.g., Antibody-HRP)
This protocol outlines the conjugation of an antibody to Horseradish Peroxidase (HRP). Since many antibodies do not have free sulfhydryl groups, they need to be introduced through reduction of disulfide bonds or modification of primary amines.
Materials:
-
Antibody
-
Horseradish Peroxidase (HRP)
-
SMPH
-
Reducing Agent (e.g., Dithiothreitol - DTT) or Thiolation Reagent (e.g., Traut's Reagent)
-
Other materials as listed in Protocol 1.
Procedure:
-
Thiolation of the Antibody (if necessary): If the antibody does not have accessible free sulfhydryls, either reduce the hinge-region disulfide bonds with a mild reducing agent like DTT (e.g., 10 mM DTT for 30 minutes at room temperature) followed by desalting, or introduce sulfhydryl groups by reacting lysine residues with a reagent like Traut's Reagent.
-
Activation of HRP with SMPH: Follow Step 1 of Protocol 1, using HRP as the "Protein-NH2".
-
Conjugation: Mix the thiolated antibody with the maleimide-activated HRP and proceed with Step 2 of Protocol 1.
-
Purification: Purify the antibody-HRP conjugate using an appropriate method such as size exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.
Troubleshooting
| Problem | Probable Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: SMPH was exposed to moisture or the reaction buffer pH was too high. | Prepare fresh SMPH solution in anhydrous solvent. Ensure the pH of the amine-reaction buffer is between 7.2 and 8.0. |
| Hydrolysis of maleimide group: The pH of the sulfhydryl-reaction buffer was too high, or the reaction time was too long at a high pH. | Ensure the pH of the sulfhydryl-reaction buffer is between 6.5 and 7.5. | |
| Insufficient molar excess of SMPH: The amount of crosslinker was not enough to sufficiently label the amine-containing protein. | Increase the molar excess of SMPH (e.g., from 10-fold to 20-fold or 50-fold). | |
| Lack of free sulfhydryls: The sulfhydryl-containing protein has its cysteine residues in disulfide bonds. | Reduce the protein with a reducing agent like DTT and remove the reducing agent before adding the maleimide-activated protein. | |
| Presence of interfering substances in buffers: Amine-containing buffers (Tris, glycine) in Step 1 or sulfhydryl-containing compounds in Step 2. | Use amine- and sulfhydryl-free buffers for the respective reaction steps. Dialyze proteins into appropriate buffers if necessary. | |
| Precipitation of Protein | High concentration of organic solvent: The final concentration of DMSO or DMF is too high for the protein's stability. | Keep the final concentration of the organic solvent below 10%. |
| Protein aggregation due to modification: The crosslinking reaction alters the protein's surface charge and hydrophobicity. | Optimize the molar excess of SMPH to reduce the degree of modification. Perform the reaction at 4°C. | |
| Formation of High Molecular Weight Aggregates | Homobifunctional crosslinking: If the protein contains both amines and sulfhydryls, polymerization can occur in a one-step reaction. | A two-step protocol is crucial. Ensure complete removal of excess SMPH after the first step. |
| Non-specific reactions of maleimide: At pH > 7.5, maleimides can react with amines. | Maintain the pH of the maleimide reaction below 7.5. |
Visualizations
Caption: Experimental workflow for a two-step crosslinking reaction using SMPH.
Caption: Chemical reaction scheme for SMPH-mediated crosslinking.
Application Example: Investigating the Caspase Signaling Pathway
Crosslinking reagents like SMPH can be instrumental in studying protein-protein interactions within signaling pathways. For instance, in the apoptosis (programmed cell death) pathway, caspases are a family of proteases that play a central role. Identifying the substrates and interaction partners of specific caspases is crucial for understanding their function.
A potential application would be to use an active caspase (e.g., Caspase-3) with a genetically introduced cysteine residue at a specific, non-catalytic site as the "Protein-SH". A cell lysate containing potential interaction partners would serve as the source of "Protein-NH2". By performing the two-step crosslinking protocol, one could covalently trap interacting proteins to Caspase-3. The resulting complexes can then be purified and identified using techniques like mass spectrometry, revealing novel components of the caspase signaling cascade.
Caption: Caspase signaling pathway and a potential point of investigation using crosslinking.
Application Notes and Protocols for Protein Labeling with N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a heterobifunctional crosslinker used to covalently conjugate molecules containing primary amines with molecules containing sulfhydryl groups. This reagent is particularly valuable in bioconjugation, enabling the creation of stable linkages between proteins, peptides, and other biomolecules. SMPH features an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide reactive group, allowing for a controlled, two-step conjugation process. The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The maleimide group reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond. This application note provides a detailed protocol for labeling proteins using SMPH, including data presentation, experimental procedures, and troubleshooting.
Principle of Reaction
The labeling process with SMPH is a two-step reaction that allows for specific conjugation of two different biomolecules.
-
Activation of the First Protein (Amine-containing): The NHS ester end of SMPH reacts with primary amines on the first protein (Protein-NH2) to form a stable amide linkage. This reaction creates a maleimide-activated protein.
-
Conjugation to the Second Protein (Sulfhydryl-containing): The maleimide-activated first protein is then introduced to the second protein which contains free sulfhydryl groups (Protein-SH). The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond, resulting in a covalently crosslinked protein conjugate.
Quantitative Data Summary
Effective protein labeling with SMPH is dependent on several key reaction parameters. The following tables summarize the critical quantitative data for optimizing this protocol.
Table 1: Recommended Reaction Conditions for SMPH Labeling
| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Sulfhydryl Reaction (Maleimide) |
| pH Range | 7.0 - 9.0 | 6.5 - 7.5 |
| Optimal pH | 7.2 - 7.5 | 7.2 - 7.5 |
| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 30 minutes to 2 hours[1][2] | 30 minutes to 2 hours[1][2] |
| Molar Excess of SMPH over Protein | 10- to 50-fold | Not Applicable |
| Molar Ratio of Maleimide-Activated Protein to Sulfhydryl-Protein | Not Applicable | Determined empirically based on desired conjugation |
Table 2: Buffer Recommendations and Incompatible Reagents
| Buffer Type | Recommended Buffers | Incompatible Buffer Components |
| Step 1 (Amine Reaction) | Phosphate Buffered Saline (PBS), HEPES | Buffers containing primary amines (e.g., Tris, Glycine)[1] |
| Step 2 (Sulfhydryl Reaction) | Phosphate Buffered Saline (PBS), HEPES, MES | Buffers containing sulfhydryl compounds (e.g., DTT, 2-Mercaptoethanol) |
Experimental Protocols
Materials
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Optional: Reducing agent for proteins with no free sulfhydryls (e.g., TCEP)
-
Optional: Quenching reagent (e.g., free cysteine)
Detailed Methodology
Step 1: Preparation of Reagents
-
Protein Preparation:
-
Dissolve the amine-containing protein (Protein-NH2) in Conjugation Buffer at a concentration of 1-10 mg/mL.[2]
-
If the sulfhydryl-containing protein (Protein-SH) has disulfide bonds, reduce them using a reducing agent like TCEP. Follow the manufacturer's protocol for the reducing agent and remove the excess reducing agent using a desalting column before proceeding to the conjugation step.
-
-
SMPH Solution Preparation:
Step 2: Activation of Amine-Containing Protein with SMPH
-
Calculate the required volume of the SMPH stock solution to achieve a 10- to 50-fold molar excess relative to the amine-containing protein.
-
Slowly add the calculated volume of the SMPH stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[3]
-
Remove the excess, unreacted SMPH using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent unwanted side reactions in the next step.
Step 3: Conjugation of Maleimide-Activated Protein with Sulfhydryl-Containing Protein
-
Combine the maleimide-activated protein (from Step 2) with the sulfhydryl-containing protein in a molar ratio that is determined empirically for the specific application.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[1][2]
-
(Optional) To stop the conjugation reaction, add a quenching reagent such as free cysteine at a concentration several times higher than the sulfhydryl concentration of the protein.[1]
Step 4: Purification and Characterization of the Conjugate
-
Purify the protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Quantify the degree of labeling.
Quantification of Degree of Labeling
The degree of labeling (DOL), or the ratio of the labeled molecule to the protein, can be determined spectrophotometrically if the label has a distinct absorbance spectrum. For a fluorescent dye-maleimide conjugate, the following protocol can be adapted.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting the A280 for the absorbance of the label at that wavelength.
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
The Correction Factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at its Amax.
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Amax / (ε_label × path length)
-
-
Calculate the Degree of Labeling:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for protein labeling using SMPH.
Caption: Chemical reaction pathway of SMPH-mediated protein conjugation.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling | Inactive SMPH reagent | Prepare a fresh stock solution of SMPH in anhydrous solvent immediately before use. Store SMPH desiccated at 4°C. |
| Buffer contains primary amines or sulfhydryls | Use a non-interfering buffer such as PBS. Dialyze the protein into the correct buffer before starting the reaction.[1] | |
| Insufficient free sulfhydryl groups on the target protein | Reduce disulfide bonds with TCEP and remove the reducing agent before adding the maleimide-activated protein. | |
| pH of the reaction is not optimal | Ensure the pH of the reaction buffer is within the recommended range for each step. | |
| Protein precipitation | High degree of labeling | Decrease the molar excess of SMPH used in the activation step. Optimize the reaction time and temperature. |
| Protein instability in the chosen buffer | Screen different buffers to find one that maintains protein solubility and is compatible with the labeling chemistry. | |
| Non-specific labeling | Hydrolysis of the maleimide group at high pH | Maintain the pH of the maleimide reaction between 6.5 and 7.5. |
References
Application Notes and Protocols for N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly abbreviated as SMPH, is a heterobifunctional crosslinker used to covalently link molecules containing primary amines and sulfhydryl (thiol) groups.[1][2][] This reagent is particularly valuable in bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes.[4] SMPH contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a hexanoate spacer arm.[2][5]
The NHS ester reacts specifically with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[4] This reaction is most efficient at a pH range of 7 to 9.[4] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups, found in cysteine residues, forming a stable thioether bond.[4][6] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[6] This differential reactivity allows for a controlled, two-step conjugation process.
Chemical Principle
The utility of SMPH lies in its ability to facilitate sequential conjugation reactions. First, the NHS ester is reacted with a molecule containing a primary amine. Following this initial conjugation, and often after a purification step to remove excess crosslinker, the maleimide group on the newly modified molecule is then available to react with a second molecule containing a sulfhydryl group. This stepwise approach prevents unwanted polymerization or self-conjugation, which can be a challenge with homobifunctional crosslinkers.[7]
It is important to note that while the maleimide group is highly specific for thiols within the optimal pH range, it can undergo a competing reaction with primary amines at a pH above 7.5.[6][8] Additionally, the NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that becomes more rapid as the pH increases.[9][10] Therefore, careful control of reaction pH and timing is crucial for successful conjugation.
Applications
The unique properties of SMPH make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SMPH is used to link cytotoxic drugs (containing a thiol group) to monoclonal antibodies (targeting primary amines on lysine residues). This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
-
Protein-Protein Conjugation: Specific protein-protein conjugates can be created for studying protein interactions, creating fusion proteins with novel functions, or developing diagnostic reagents.
-
Enzyme Immobilization: Enzymes can be covalently attached to solid supports (functionalized with either amines or thiols) for applications in bioreactors, biosensors, and diagnostics.
-
Fluorescent Labeling: Fluorophores containing either an amine or a thiol group can be conjugated to proteins or other biomolecules for use in imaging and flow cytometry.
-
Peptide Modification: SMPH can be used to cyclize peptides or to conjugate them to carrier proteins for antibody production.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of SMPH and similar NHS-maleimide crosslinkers.
Table 1: pH Dependence of NHS Ester Hydrolysis
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Data is generalized for NHS esters and highlights the importance of timely reactions, especially at higher pH.[10]
Table 2: Recommended pH for Conjugation Reactions
| Reactive Group | Target Functional Group | Optimal pH Range |
| NHS Ester | Primary Amine | 7.0 - 9.0 |
| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 |
Maintaining the pH within these ranges is critical for reaction specificity and efficiency.[4][6]
Table 3: Relative Reactivity of Maleimide
| Nucleophile | Relative Reaction Rate at pH 7.0 |
| Thiol | ~1000 |
| Primary Amine | 1 |
This demonstrates the high selectivity of the maleimide group for thiols at neutral pH.[8]
Experimental Protocols
The following are generalized protocols for a two-step conjugation using SMPH. Optimization may be required for specific applications.
Protocol 1: Modification of a Primary Amine-Containing Protein with SMPH
This protocol describes the first step of activating a protein with SMPH to introduce a maleimide-reactive group.
Materials:
-
Protein containing primary amines (e.g., antibody)
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Crosslinker Preparation: Immediately before use, dissolve SMPH in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the SMPH stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted SMPH and the N-hydroxysuccinimide by-product using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.2).
Protocol 2: Conjugation of the Maleimide-Activated Protein to a Thiol-Containing Molecule
This protocol describes the second step, where the maleimide-activated protein is reacted with a molecule containing a sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Molecule containing a sulfhydryl group (e.g., thiol-containing peptide or drug)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.2
-
Quenching Reagent (optional): Cysteine or 2-mercaptoethanol
Procedure:
-
Thiolated Molecule Preparation: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule contains disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Reaction: Add the thiol-containing molecule to the solution of the maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small amount of a thiol-containing compound like cysteine or 2-mercaptoethanol can be added to the reaction mixture and incubated for an additional 15-30 minutes.
-
Purification: The final conjugate can be purified from excess reagents and by-products using methods such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the properties of the conjugate.
Visualizations
SMPH Reaction Mechanism
Two-Step Conjugation Workflow
Maleimide Reaction Specificity
References
- 1. 367927-39-7(N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate) | Kuujia.com [kuujia.com]
- 2. Thermo Scientific™ SMPH (Succinimidyl 6-((beta-maleimidopropionamido)hexanoate)) | Fisher Scientific [fishersci.ca]
- 4. nbinno.com [nbinno.com]
- 5. N-Succinimidyl 6-(3-maleimidopropionamido) hexanoate | 367927-39-7 | FS27898 [biosynth.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ZA [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of a maleimide functional group with a sulfhydryl group (thiol) is a cornerstone of bioconjugation chemistry, enabling the precise and stable covalent linkage of molecules. This Michael addition reaction is highly selective for thiols, particularly the side chain of cysteine residues in proteins, under mild physiological conditions. The resulting thioether bond is highly stable, making this chemistry ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for imaging studies, and the immobilization of proteins on surfaces.[][2][] This document provides detailed protocols and technical notes to guide researchers in successfully performing maleimide-thiol conjugations.
Reaction Mechanism and Specificity
The maleimide reaction is a nucleophilic addition of a thiolate anion to one of the carbon atoms of the maleimide double bond.[4] This reaction is highly efficient and specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][5][6] At this pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[5] Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis into a non-reactive maleamic acid.[2]
Key Reaction Parameters
Successful maleimide-thiol conjugation is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH increases amine reactivity and maleimide hydrolysis.[2][5] |
| Temperature | 4°C to Room Temperature (25°C) | Reaction can be performed overnight at 4°C or for 1-2 hours at room temperature.[7][8] |
| Buffer | Phosphate, HEPES, MOPS, Tris | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol).[9][10][11] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Necessary to reduce disulfide bonds to free sulfhydryl groups. TCEP does not contain thiols and does not need to be removed prior to conjugation.[2][9] DTT can be used but must be removed before adding the maleimide reagent.[9] |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent is typically used to ensure complete conjugation.[7][9] |
| Solvent | DMSO or DMF | For dissolving maleimide reagents that have poor aqueous solubility. The final concentration of the organic solvent should generally not exceed 10-15% to avoid protein precipitation.[5][8][10] |
Experimental Workflow
The general workflow for a maleimide-thiol conjugation experiment involves several key steps, from preparation of the biomolecule to purification of the final conjugate.
Caption: General experimental workflow for maleimide-thiol conjugation.
Detailed Experimental Protocols
Protocol 1: Labeling a Protein with a Maleimide-Activated Fluorescent Dye
This protocol describes the conjugation of a maleimide-activated fluorescent dye to a protein containing cysteine residues.
Materials:
-
Protein with accessible sulfhydryl groups (1-10 mg/mL)
-
Maleimide-activated fluorescent dye
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5.[9] All buffers should be degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[9][10]
-
Incubate at room temperature for 20-30 minutes.[9] If using DTT, it must be removed by dialysis or a desalting column before proceeding.[9]
-
-
Maleimide Dye Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as β-mercaptoethanol or cysteine can be added to a final concentration of 10-20 mM to react with any excess maleimide.
-
-
Purification:
-
Remove the excess, unreacted maleimide dye and other reaction components by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[10]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.
-
Protocol 2: Immobilizing a Thiolated Oligonucleotide onto a Maleimide-Activated Surface
This protocol outlines the steps for attaching a thiol-modified oligonucleotide to a maleimide-functionalized surface, such as magnetic beads or a microplate.
Materials:
-
Maleimide-activated magnetic beads or other surface
-
Thiol-modified oligonucleotide
-
Conjugation Buffer: 50 mM HEPES, MOPS, or phosphate buffer, pH 7.0-7.5, containing 0.1-1 mM EDTA.[11]
-
Reducing agent: TCEP
-
Washing Buffer: Conjugation buffer or a similar buffer without the oligonucleotide.
-
Blocking Buffer (optional): A solution containing a thiol compound like cysteine or β-mercaptoethanol to block unreacted maleimide groups.
Procedure:
-
Oligonucleotide Preparation:
-
If the thiolated oligonucleotide has formed disulfide dimers, it must first be reduced. Dissolve the oligonucleotide in the conjugation buffer and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TCEP using a desalting column equilibrated with the conjugation buffer. It is crucial to use the reduced oligonucleotide immediately.[11]
-
-
Surface Preparation:
-
Wash the maleimide-activated beads or surface with the conjugation buffer to remove any preservatives.
-
-
Conjugation Reaction:
-
Resuspend the maleimide-activated beads in the conjugation buffer.
-
Add the freshly reduced thiolated oligonucleotide to the bead suspension. The optimal concentration of the oligonucleotide should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[11]
-
-
Washing:
-
After the incubation, pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with the washing buffer to remove any unbound oligonucleotides.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding in downstream applications, it is advisable to block any unreacted maleimide groups.
-
Resuspend the beads in a blocking buffer containing a thiol compound (e.g., 10 mM cysteine) and incubate for 30 minutes.
-
Wash the beads again with the washing buffer.
-
-
Storage:
-
Resuspend the oligonucleotide-conjugated beads in an appropriate storage buffer and store at 4°C.
-
Troubleshooting and Side Reactions
While the maleimide-thiol reaction is generally robust, there are potential side reactions and issues that can arise.
-
Maleimide Hydrolysis: The maleimide ring can open upon exposure to water, especially at pH values above 7.5, rendering it unreactive.[2] It is therefore recommended to prepare maleimide solutions fresh and use them promptly.[5]
-
Thiazine Rearrangement: A known side reaction can occur with N-terminal cysteine peptides, where the initial thioether adduct can rearrange to form a more stable six-membered thiazine ring.[12][13] This can be minimized by performing the conjugation at a lower pH (around 6.5) or by acetylating the N-terminus of the peptide.[12][13]
-
Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is more likely to occur in vivo. Hydrolysis of the succinimide ring to a more stable maleamic acid can prevent this reversal.[14]
Caption: Desired maleimide-thiol reaction and common side reactions.
Conclusion
The maleimide reaction with sulfhydryl groups is a powerful and versatile tool in bioconjugation. By carefully controlling the reaction conditions, particularly pH, and by being aware of potential side reactions, researchers can achieve highly specific and stable conjugates for a multitude of applications in research and drug development. The protocols provided here serve as a starting point, and optimization may be necessary for specific biomolecules and reagents.
References
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Maleimide chemsitry with thiols - Biochemistry [protocol-online.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. sequence-sensitivity-and-ph-dependence-of-maleimide-conjugated-n-terminal-cysteine-peptides-to-thiazine-rearrangement - Ask this paper | Bohrium [bohrium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for NHS Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing N-hydroxysuccinimide (NHS) ester coupling reactions, a cornerstone of bioconjugation chemistry. This document outlines the critical buffer conditions, provides detailed experimental protocols, and offers troubleshooting guidance for successful conjugation of proteins, antibodies, and other biomolecules.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters are widely used reagents for covalently labeling biomolecules containing primary amines (-NH₂), such as the lysine residues and the N-terminus of proteins.[1][] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][3] The efficiency of this reaction is highly dependent on the reaction conditions, particularly the buffer composition and pH. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[][3]
Key Reaction Parameters and Buffer Conditions
The success of an NHS ester coupling reaction is critically dependent on several factors. Optimizing these parameters is essential to maximize conjugation efficiency while minimizing side reactions.
pH
The pH of the reaction buffer is a crucial parameter. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[][3] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases significantly, which can lead to lower coupling yields.[3] For labeling proteins and antibodies, a pH of 8.0 to 8.5 is often recommended.[4][5] In some specific applications, such as RNA labeling, a slightly lower pH of 7.0-7.5 has been shown to be optimal.[6]
Buffer Type
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester.[1][3]
Recommended Buffers:
Buffer Concentration
The concentration of the buffer can also influence the reaction efficiency. While specific optimal concentrations can vary depending on the reactants, a buffer concentration in the range of 50-100 mM is commonly used.[4]
Interfering Substances
Several common laboratory reagents can interfere with the NHS ester coupling reaction and should be avoided or removed from the sample prior to conjugation.
-
Primary Amines: As mentioned, any buffer or compound containing primary amines (e.g., Tris, glycine, ammonium salts) will compete in the reaction.[1][3][4]
-
Sodium Azide: While low concentrations (≤ 3 mM) generally do not interfere significantly, higher concentrations can inhibit the reaction.[3]
-
Glycerol: High concentrations of glycerol (20-50%) can decrease the efficiency of the reaction.[3]
-
Other Nucleophiles: Any other nucleophilic compounds present in the reaction mixture can potentially react with the NHS ester.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to NHS ester coupling reactions.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific.[3]
Table 2: Recommended Buffer Conditions for NHS Ester Coupling
| Parameter | Recommended Range/Type | Notes |
| pH | 7.2 - 8.5 | Optimal for most protein labeling reactions.[][3] |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Amine-free buffers are essential.[3] |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the target molecule.[1][3] |
| Buffer Concentration | 50 - 100 mM | A common working range for efficient buffering without interfering with the reaction.[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other molecule functionalized with an NHS ester.
Materials:
-
Protein to be labeled (in a compatible buffer, see Table 2)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
-
Reaction:
-
Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the NHS ester is common.
-
Incubate the reaction for 1-2 hours at room temperature or at 4°C.[][3]
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts by size-exclusion chromatography.
-
Protocol 2: Oligonucleotide Labeling with an NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide with an NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
Ethanol
-
3 M Sodium Acetate
Procedure:
-
Prepare the Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
-
Prepare the NHS Ester Stock Solution:
-
Dissolve the NHS ester in anhydrous DMSO or DMF.
-
-
Reaction:
-
Add the NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is required.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Visualizing the Chemistry and Workflow
NHS Ester Coupling Reaction Mechanism
The following diagram illustrates the reaction between an NHS ester and a primary amine on a protein, leading to the formation of a stable amide bond.
Caption: NHS ester reaction with a primary amine.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in a typical protein labeling experiment using an NHS ester.
Caption: Protein labeling experimental workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Immobilization of Proteins using N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a heterobifunctional crosslinking reagent used for the covalent immobilization of proteins onto surfaces.[1] This crosslinker contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues) on a functionalized surface, while the maleimide group reacts with free sulfhydryl groups (e.g., cysteine residues) on the protein to be immobilized.[2][3] This two-step process allows for controlled and oriented immobilization of proteins, which is crucial for maintaining their biological activity in applications such as biosensors, immunoassays, and drug discovery platforms.
The use of a heterobifunctional crosslinker like N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate offers significant advantages over random protein adsorption, including improved protein orientation, enhanced stability of the immobilized protein, and increased biological activity of the functionalized surface.
Chemical Properties and Reaction Mechanism
-
Molecular Formula: C₁₇H₂₁N₃O₇
-
Molecular Weight: 379.36 g/mol [1]
The immobilization process involves a two-step reaction:
-
Surface Activation: The NHS ester end of the crosslinker reacts with a primary amine-functionalized surface at a pH of 7-9 to form a stable amide bond.
-
Protein Immobilization: The maleimide end of the now surface-bound crosslinker reacts with a sulfhydryl group on the protein at a pH of 6.5-7.5 to form a stable thioether bond.[2][3]
It is important to avoid buffers containing primary amines (e.g., Tris) or sulfhydryls during the respective reaction steps as they will compete with the intended reaction.[4]
Key Applications
-
Biosensor Development: Covalent immobilization of antibodies, enzymes, or other recognition proteins onto sensor surfaces.
-
Immunoassays: Preparation of antibody-coated microplates and beads for ELISA and other immunoassays.
-
Drug Discovery: Functionalization of surfaces for cell adhesion studies and high-throughput screening.
-
Proteomics: Creation of protein microarrays for studying protein-protein interactions.
Quantitative Data Summary
The efficiency of protein immobilization can be influenced by factors such as protein concentration, crosslinker concentration, reaction time, and buffer conditions. The following table summarizes typical quantitative data obtained from protein immobilization experiments using NHS-maleimide crosslinkers.
| Parameter | Typical Value Range | Key Considerations |
| Immobilization Efficiency | 50 - 85% | Dependent on the number of available sulfhydryl groups on the protein and the density of amine groups on the surface. |
| Surface Density of Immobilized Protein | 100 - 500 ng/cm² | Influenced by the size and orientation of the protein. |
| Retention of Biological Activity | 60 - 95% | Oriented immobilization helps to preserve the native conformation and activity of the protein. |
| Molar Excess of Crosslinker (to surface amines) | 10- to 50-fold | Optimization is often required to achieve sufficient surface activation without causing steric hindrance.[4] |
Experimental Protocols
Materials
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
-
Amine-functionalized surface (e.g., amine-coated glass slide, microplate)
-
Protein with at least one free sulfhydryl group
-
Reaction Buffers:
-
Activation Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Immobilization Buffer: 0.1 M Phosphate Buffer, 10 mM EDTA, pH 7.0
-
Washing Buffer: Phosphate Buffered Saline (PBS)
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Surface Activation with N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
-
Prepare a stock solution of the crosslinker by dissolving it in anhydrous DMSO or DMF.
-
Dilute the crosslinker stock solution in Activation Buffer to the desired final concentration (typically a 10- to 50-fold molar excess relative to the estimated surface amine concentration).
-
Immediately apply the crosslinker solution to the amine-functionalized surface.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the surface thoroughly with Washing Buffer to remove any unreacted crosslinker.
-
The surface is now activated with maleimide groups and ready for protein immobilization.
Protocol 2: Protein Immobilization
-
Dissolve the sulfhydryl-containing protein in Immobilization Buffer at a suitable concentration (e.g., 0.1 - 1 mg/mL).
-
Apply the protein solution to the maleimide-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the surface with Washing Buffer to remove any unbound protein.
-
(Optional) To block any unreacted maleimide groups, incubate the surface with a solution of a small sulfhydryl-containing molecule (e.g., cysteine or β-mercaptoethanol) in Immobilization Buffer for 30 minutes.
-
Wash the surface again with Washing Buffer.
-
The protein is now covalently immobilized on the surface. Store the functionalized surface in a suitable buffer at 4°C.
Visualizations
References
- 1. Protein Labeling, Crosslinking, and Modification Support | Thermo Fisher Scientific - NO [thermofisher.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for SMPH in Crosslinking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to SMPH Crosslinking
Succinimidyl-6-[(β-maleimidopropionamido)hexanoate (SMPH) is a heterobifunctional crosslinking reagent used to covalently link proteins or other molecules with primary amine and sulfhydryl groups.[1] Its design features an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (e.g., lysine side chains and N-termini) and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine side chains).[1] These two reactive groups are separated by a spacer arm, allowing for the formation of stable thioether and amide bonds between interacting proteins. The defined spacer arm length of 14.2 Å provides distance constraints that are valuable for structural modeling of protein complexes.[2]
The use of SMPH in crosslinking mass spectrometry (XL-MS) enables the identification of protein-protein interactions and the mapping of interaction interfaces.[3] By covalently capturing interacting proteins, even transient or weak interactions can be stabilized for analysis. Subsequent enzymatic digestion of the crosslinked protein complexes generates crosslinked peptides, which can be identified by mass spectrometry. The masses of these crosslinked peptides provide information about which amino acid residues from which proteins were in close proximity, offering insights into the topology of protein complexes and cellular signaling pathways.
Application Notes
Advantages of Heterobifunctional Crosslinking with SMPH
The heterobifunctional nature of SMPH offers several advantages for crosslinking studies:
-
Specificity and Control: The different reactivity of the NHS ester and maleimide groups allows for a controlled, two-step crosslinking procedure.[1] This minimizes the formation of unwanted homodimers of a single protein and allows for the specific conjugation of two different proteins.
-
Reduced Complexity: By targeting distinct functional groups, the complexity of the resulting crosslinked products is reduced compared to homobifunctional crosslinkers that target the same functional group.
-
Versatility: SMPH can be used to link any two proteins that have accessible primary amines and sulfhydryls, respectively.
Experimental Design Considerations
Successful crosslinking experiments with SMPH require careful optimization of reaction conditions:
-
Buffer Selection: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or sulfhydryls, as these will compete with the target molecules for reaction with the NHS ester and maleimide groups, respectively.[1] Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.2-7.5 is recommended for the conjugation reaction.[1]
-
pH Optimization: The NHS ester reaction with primary amines is most efficient at pH 7-9, while the maleimide reaction with sulfhydryls is most specific at pH 6.5-7.5.[1] A compromise pH of 7.2-7.5 is often used when performing a one-pot reaction, or a two-step reaction can be performed where the pH is adjusted for each step.
-
Crosslinker Concentration: The optimal concentration of SMPH needs to be determined empirically for each protein system. A 10- to 50-fold molar excess of crosslinker over the amine-containing protein is a common starting point.[1] More dilute protein solutions may require a higher molar excess of the crosslinker to achieve sufficient activation.[1]
-
Protein Purity and Concentration: The proteins to be crosslinked should be of high purity to avoid non-specific crosslinking with contaminants. The target protein concentration should typically be in the range of 10-20 µM.
Sample Preparation for Mass Spectrometry
Following the crosslinking reaction, the sample must be prepared for mass spectrometry analysis. This typically involves:
-
Quenching: The crosslinking reaction is stopped by adding a quenching reagent that reacts with the excess, unreacted crosslinker. A buffer containing reduced cysteine or other free sulfhydryls can be used to quench the maleimide groups, while a buffer containing a primary amine like Tris or glycine can quench the NHS esters.
-
Protein Digestion: The crosslinked protein mixture is digested into smaller peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[3]
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to linear (un-crosslinked) peptides. Therefore, an enrichment step is often necessary to improve their detection by mass spectrometry. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.
-
Desalting: The peptide mixture is desalted using C18 solid-phase extraction to remove salts and other contaminants that can interfere with mass spectrometry analysis.[4]
Physicochemical Properties of SMPH
| Property | Value | Reference |
| Full Name | Succinimidyl-6-[(β-maleimidopropionamido)hexanoate] | [1] |
| Molecular Weight | 379.36 g/mol | [1] |
| Spacer Arm Length | 14.2 Å | [2] |
| CAS Number | 367927-39-7 | |
| Reactivity towards | Primary amines (-NH2) and sulfhydryls (-SH) | [1] |
| Solubility | Insoluble in water, soluble in DMSO or DMF | [1] |
Representative Quantitative Data from an SMPH Crosslinking Experiment
The following table presents representative data that could be obtained from a crosslinking mass spectrometry experiment using SMPH. The actual number of identified crosslinks will vary depending on the protein system, experimental conditions, and mass spectrometry platform used.
| Metric | Value |
| Total Number of MS/MS Spectra Acquired | 500,000 |
| Number of Identified Peptide-Spectrum Matches (PSMs) | 150,000 |
| Number of Unique Peptides Identified | 25,000 |
| Number of Identified Crosslinked PSMs | 3,000 |
| Number of Unique Crosslinked Peptides | 800 |
| Number of Inter-protein Crosslinks | 250 |
| Number of Intra-protein Crosslinks | 550 |
| False Discovery Rate (FDR) for Crosslink Identification | < 1% |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Two Proteins Using SMPH
This protocol describes the crosslinking of a protein containing primary amines (Protein-NH2) to a protein containing a sulfhydryl group (Protein-SH).
Materials:
-
Protein-NH2
-
Protein-SH
-
SMPH (Succinimidyl-6-[(β-maleimidopropionamido)hexanoate])
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
Preparation of SMPH: Immediately before use, dissolve SMPH in DMSO to a concentration of 10 mM.[1]
-
Reaction of SMPH with Protein-NH2: Add the 10 mM SMPH solution to the Protein-NH2 solution to achieve a final 10-fold molar excess of SMPH over the protein.[1] For example, add 10 µL of 10 mM SMPH to 1 mL of 0.1 mM Protein-NH2.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker: Remove the excess, unreacted SMPH using a desalting column equilibrated with Conjugation Buffer.[1]
-
Addition of Protein-SH: Immediately add the maleimide-activated Protein-NH2 to a solution of Protein-SH in Conjugation Buffer. The molar ratio of Protein-NH2 to Protein-SH should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. If quenching of the maleimide group is desired, a sulfhydryl-containing reagent like cysteine can be added.
-
Analysis: The crosslinked product can be analyzed by SDS-PAGE to confirm the formation of a higher molecular weight species.
Protocol 2: General Workflow for Crosslinking Mass Spectrometry
1. Sample Preparation:
-
Perform the crosslinking reaction as described in Protocol 1 or a similar optimized procedure.
-
Denature the crosslinked protein mixture by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free sulfhydryls by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
2. Protein Digestion:
-
Add sequencing-grade trypsin to the protein mixture at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Perform size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography on the digested peptide mixture to enrich for crosslinked peptides. Collect the fractions containing the larger, more highly charged species.
4. Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Load the peptides onto a reversed-phase analytical column (e.g., C18) connected to a nano-flow liquid chromatography system.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
6. Data Analysis:
-
Use a specialized software package for the identification of crosslinked peptides, such as pLink, MeroX, or MaxLynx.
-
Search the MS/MS data against a protein sequence database containing the sequences of the proteins of interest.
-
Specify the crosslinker (SMPH) and its mass, as well as the reactive residues (lysine and cysteine).
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Filter the identified crosslinks based on a false discovery rate (FDR) of <1%.
Visualizations
Experimental Workflow for SMPH Crosslinking Mass Spectrometry
Caption: A generalized workflow for a crosslinking mass spectrometry experiment using SMPH.
Hypothetical Protein Interactions in the MAPK/ERK Pathway
Caption: A simplified diagram of potential protein interactions within the MAPK/ERK signaling pathway that could be investigated using SMPH crosslinking to capture the protein complexes. protein interactions within the MAPK/ERK signaling pathway that could be investigated using SMPH crosslinking to capture the protein complexes.
References
Application Notes and Protocols for Bioconjugation using Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of heterobifunctional crosslinkers in bioconjugation. This powerful technique enables the covalent linkage of two different biomolecules, a cornerstone of modern biotechnology with wide-ranging applications in drug development, diagnostics, and fundamental research.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, which can be a significant issue with homobifunctional crosslinkers.[2] The unique properties of heterobifunctional linkers make them invaluable for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for immobilizing biomolecules onto surfaces for biosensors and diagnostic assays.[1]
The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of the reactive groups determines the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carboxyls), while the spacer arm's length and composition (e.g., containing polyethylene glycol (PEG) units) can influence the stability, solubility, and steric hindrance of the final conjugate.[3]
Common Heterobifunctional Crosslinker Chemistries
A variety of reactive chemistries are employed in heterobifunctional crosslinkers to target specific functional groups on biomolecules. Some of the most common pairings include:
-
Amine-to-Sulfhydryl: This is one of the most widely used combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end reacts with sulfhydryl groups (e.g., on cysteine residues).
-
Amine-to-Carboxyl: These linkers typically use a carbodiimide (like EDC) to activate carboxyl groups, which then react with primary amines.
-
"Click Chemistry" Crosslinkers: These employ bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne) group reacting with an azide group. This chemistry is highly specific and efficient in complex biological environments.[][5]
Quantitative Data for Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following table summarizes key quantitative parameters for several common heterobifunctional crosslinkers to facilitate this choice.
| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | Widely used for ADC development; provides a stable thioether bond. |
| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | Yes | Water-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[1] |
| BMPS (3-Maleimidopropionic acid N-hydroxysuccinimide ester) | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | No | Shorter spacer arm compared to SMCC.[6] |
| GMBS (4-Maleimidobutyric acid N-hydroxysuccinimide ester) | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | No | Intermediate spacer arm length.[6] |
| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | Longer spacer arm for reduced steric hindrance.[6] |
| LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No | Features a cleavable disulfide bond in the spacer arm.[6] |
| DBCO-PEG4-NHS ester | NHS-ester (Amine) | DBCO (Azide) | 27.2 | Yes | Used for copper-free click chemistry; the PEG spacer enhances solubility.[5][7] |
Experimental Protocols
The following are detailed protocols for common bioconjugation applications using heterobifunctional crosslinkers.
Protocol 1: Antibody-Small Molecule Conjugation using SMCC
This protocol describes a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the antibody is recommended. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.
Protocol 2: Antibody-Oligonucleotide Conjugation via Click Chemistry using DBCO-PEG4-NHS Ester
This protocol outlines the conjugation of an azide-modified oligonucleotide to an antibody using a copper-free click chemistry approach.
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Azide-modified oligonucleotide
-
Desalting column
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0. Avoid buffers containing primary amines like Tris.[7]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Activation with DBCO-PEG4-NHS Ester: a. Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.[5] b. Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5] The final DMSO concentration should be around 20%.[5] c. Incubate for 60 minutes at room temperature.[5]
-
Quenching and Removal of Excess Crosslinker: a. Add Tris buffer to a final concentration of 50-100 mM to quench the unreacted NHS ester.[7] b. Incubate for 15 minutes.[5] c. Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.
-
Copper-Free Click Reaction: a. Add a 2- to 4-fold molar excess of the azide-modified oligonucleotide to the DBCO-activated antibody.[5] b. Incubate the reaction overnight at 4°C.[5][8]
-
Purification: a. Purify the antibody-oligonucleotide conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove the excess oligonucleotide.
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using an amine-to-sulfhydryl reactive heterobifunctional crosslinker.
Caption: Workflow for ADC Synthesis.
Signaling Pathway Investigation using Bioconjugation
Heterobifunctional crosslinkers can be used to study protein-protein interactions within signaling pathways, such as the interaction between a G-protein coupled receptor (GPCR) and its binding partner, β-arrestin.
Caption: GPCR-Arrestin Interaction Study.
References
- 1. scbt.com [scbt.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. covachem.com [covachem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of SMPH-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of bioconjugates is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. Succinimidyl-4-(p-maleimidophenyl)butyrate (SMPH) is a heterobifunctional crosslinker widely used to covalently link molecules containing primary amines to molecules with sulfhydryl groups. The NHS ester end of SMPH reacts with amines to form stable amide bonds, while the maleimide group reacts with sulfhydryls to create stable thioether bonds. This chemistry is frequently employed in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other protein conjugates.
Following the conjugation reaction, the reaction mixture contains the desired protein conjugate, as well as unreacted protein, unconjugated payload (e.g., drug, dye), and excess crosslinker. The removal of these impurities is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final product. This document provides detailed protocols for the purification of SMPH-conjugated proteins using common chromatography techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the specific characteristics of the protein conjugate and the impurities to be removed. The following table summarizes typical quantitative data for each technique in the context of purifying maleimide-conjugated proteins, such as those prepared with SMPH.
| Purification Method | Principle of Separation | Typical Recovery Rate | Final Purity | Key Applications & Remarks |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >95% | >98% | Ideal for removing small molecule impurities like unconjugated drugs and crosslinkers. Also effective at separating aggregates from monomeric conjugates.[1] |
| Ion-Exchange Chromatography (IEX) | Separation based on differences in net surface charge. | 80-95% | >99% | Effective for removing charge variants and unconjugated protein. Cation-exchange chromatography has been shown to reduce high molecular weight species by ≥ 85% to ≤ 0.1%.[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on differences in hydrophobicity. | >60% | >99% | Particularly useful for separating conjugates with different drug-to-antibody ratios (DAR) as the addition of hydrophobic drugs increases the protein's overall hydrophobicity.[4][5] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general experimental workflow for the purification of SMPH-conjugated proteins, from the initial reaction to the final purified product.
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their size in solution.[6][7] It is an effective method for removing small molecular weight impurities, such as unreacted SMPH and payload, from the larger protein conjugate. It can also be used to separate aggregates from the desired monomeric conjugate.[1]
Materials:
-
SEC column (e.g., Superdex 200 or similar, with appropriate molecular weight cutoff)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes (CVs) of SEC Running Buffer at the desired flow rate (e.g., 1 mL/min for a standard analytical column).
-
Ensure a stable baseline is achieved on the UV detector (280 nm).
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Sample Injection and Fractionation:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Collect fractions as the sample elutes from the column. The conjugated protein will elute in the earlier fractions, while smaller impurities will elute later.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate, free of smaller impurities.
-
Pool the fractions containing the purified conjugate.
-
-
Buffer Exchange and Concentration (Optional):
-
If necessary, the purified conjugate can be buffer-exchanged into a suitable storage buffer and concentrated using ultrafiltration devices with an appropriate molecular weight cutoff.
-
Ion-Exchange Chromatography (IEX) Protocol
IEX separates molecules based on their net surface charge.[8][9] This technique is useful for separating the SMPH-conjugated protein from unconjugated protein, as the conjugation process can alter the overall charge of the protein. Both anion-exchange (for negatively charged proteins) and cation-exchange (for positively charged proteins) chromatography can be employed.[10][11]
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)
-
Chromatography system
-
Binding Buffer: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the IEX column with at least five CVs of Binding Buffer.
-
Ensure a stable baseline is achieved on the UV and conductivity detectors.
-
-
Sample Preparation:
-
If the conjugation reaction was performed in a high-salt buffer, the sample must be desalted or buffer-exchanged into the Binding Buffer. This can be achieved using a desalting column or dialysis.
-
Filter the buffer-exchanged sample through a 0.22 µm syringe filter.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated IEX column. The protein conjugate and other charged species will bind to the column matrix.
-
Collect the flow-through, which will contain any unbound impurities.
-
-
Washing:
-
Wash the column with several CVs of Binding Buffer to remove any non-specifically bound impurities.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the Binding and Elution Buffers). Typically, a gradient from 0% to 100% Elution Buffer over 20 CVs is effective.
-
Collect fractions throughout the gradient elution.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE and, if applicable, analytical SEC to identify the fractions containing the purified conjugate with the desired purity.
-
Pool the pure fractions.
-
-
Desalting:
-
The pooled fractions will be in a high-salt buffer. Desalt or buffer-exchange the purified conjugate into a suitable storage buffer.
-
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their hydrophobicity.[5][12][13][14] This technique is particularly powerful for separating protein conjugates with different drug-to-antibody ratios (DARs), as the addition of a hydrophobic payload increases the overall hydrophobicity of the protein.[4]
Materials:
-
HIC column (e.g., Phenyl or Butyl Sepharose)
-
Chromatography system
-
Binding Buffer: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and HIC column with at least five CVs of Binding Buffer.
-
Ensure a stable baseline is achieved on the UV and conductivity detectors.
-
-
Sample Preparation:
-
Adjust the salt concentration of the protein conjugate sample to match that of the Binding Buffer by adding a concentrated salt solution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated HIC column. The hydrophobic protein conjugates will bind to the column.
-
-
Washing:
-
Wash the column with several CVs of Binding Buffer to remove any non-specifically bound impurities.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of decreasing salt concentration (by mixing the Binding and Elution Buffers). A gradient from 100% to 0% Binding Buffer over 20-30 CVs is typically used.
-
Collect fractions throughout the gradient. Species with higher DARs (more hydrophobic) will elute at lower salt concentrations.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HIC, SDS-PAGE, and/or mass spectrometry to determine the DAR and purity of each fraction.
-
Pool the fractions containing the conjugate with the desired DAR and purity.
-
-
Desalting:
-
The pooled fractions will be in a high-salt buffer. Desalt or buffer-exchange the purified conjugate into a final storage buffer.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in selecting a purification strategy based on the primary impurities to be removed.
Conclusion
The purification of SMPH-conjugated proteins is a multi-step process that requires careful consideration of the properties of the conjugate and potential impurities. Size Exclusion, Ion-Exchange, and Hydrophobic Interaction Chromatography are powerful techniques that, when used appropriately, can yield highly pure and well-characterized bioconjugates. The protocols provided in this application note serve as a starting point for the development of a robust purification process tailored to the specific needs of the researcher or drug development professional.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting low yield in maleimide conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide conjugation and why is it so critical?
A1: The optimal pH for maleimide conjugation is between 6.5 and 7.5.[1] This range is crucial for ensuring the high selectivity of the reaction for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues). At a neutral pH of 7, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the reactivity of primary amines towards the maleimide increases, leading to undesirable side products and reduced yield of the target conjugate.[2][3] Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the desired conjugation reaction.
Q2: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
A2: Yes, it is essential to reduce disulfide bonds prior to maleimide conjugation.[4][5][6] Maleimides react specifically with free thiol (-SH) groups. Disulfide bonds (-S-S-) are unreactive towards maleimides.[4][5] Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the free thiols for conjugation.
Q3: What is the best reducing agent to use for disulfide bond reduction?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for maleimide conjugation workflows.[4][6][7] Unlike other common reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group and therefore does not compete with the protein's thiols for reaction with the maleimide.[7] If DTT is used, it must be completely removed from the protein solution before adding the maleimide reagent, typically through dialysis or desalting columns.[6]
Q4: I'm observing very low or no conjugation. What are the likely causes?
A4: Several factors can contribute to low or no conjugation. Here are some of the most common culprits:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[8] It is crucial to prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[6][7]
-
Presence of Thiols in the Buffer: Buffers containing thiol-based components (e.g., DTT, 2-Mercaptoethanol) will compete with your biomolecule for the maleimide, leading to low conjugation efficiency.[7] Always use thiol-free buffers such as PBS, HEPES, or Tris.[4][7]
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or trace metal ions.[4][8] It is recommended to degas buffers and perform the reaction in a low-oxygen environment.[4][6] Including a chelating agent like EDTA (5-10 mM) in the reaction buffer can help prevent metal-catalyzed oxidation.[3]
-
Insufficient Molar Ratio of Maleimide: Using too little maleimide reagent will result in incomplete conjugation. A molar excess of the maleimide reagent is typically recommended to drive the reaction to completion.[6][7]
-
Presence of Carrier Proteins: If your antibody or protein solution contains carrier proteins like BSA, these may have free thiols that will compete for the maleimide reagent.[2][8] It is advisable to remove carrier proteins before starting the conjugation.[2]
Q5: What are the recommended storage conditions for maleimide reagents and the final conjugate?
A5: Proper storage is critical for maintaining the reactivity of maleimide reagents and the stability of the final conjugate.
-
Maleimide Reagents: Unused maleimide stock solutions (in anhydrous DMSO or DMF) can be stored at -20°C for up to one month, protected from light.[6][7] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[3]
-
Conjugated Product: For short-term storage, the purified conjugate can be kept at 2-8°C in the dark for up to one week.[6][7] For long-term storage, it is recommended to add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide and store at -20°C or -80°C.[6][7] Adding 50% glycerol can also help prevent freezing-induced denaturation.[6][7]
Troubleshooting Guide
Table 1: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide reagent has hydrolyzed. | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use.[6][7] |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer like PBS, HEPES, or Tris.[4][7] If DTT was used for reduction, ensure its complete removal before adding the maleimide.[6] | |
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using an adequate molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess).[4][7] | |
| Re-oxidation of free thiols to disulfides. | Degas all buffers and perform the reaction under an inert gas (e.g., nitrogen, argon).[4][6] Add a chelating agent like EDTA (5-10 mM) to the reaction buffer.[3] | |
| Incorrect pH of the reaction buffer. | Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1][2] | |
| Insufficient molar ratio of maleimide to protein. | Increase the molar excess of the maleimide reagent. A 10:1 to 20:1 ratio of maleimide to protein is a common starting point.[6][7] | |
| Presence of carrier proteins (e.g., BSA) in the sample. | Remove carrier proteins from the sample before conjugation.[2] | |
| Precipitation During Reaction | Low aqueous solubility of the maleimide reagent. | Increase the percentage of organic co-solvent (DMSO or DMF) in the reaction mixture, but be mindful of protein stability as high concentrations of organic solvents can cause precipitation.[4][5] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature.[6][7] | |
| Inconsistent Results | Variability in the number of free thiols on the protein. | Quantify the number of free thiols before each reaction using methods like Ellman's assay to ensure consistent starting material. |
| Degradation of the thiosuccinimide linkage. | The thiosuccinimide bond formed can be unstable at high pH. Ensure the pH is maintained at or below 7.5.[1] Consider post-conjugation hydrolysis of any remaining maleimides to prevent unintended reactions.[1] |
Experimental Protocols & Data
Table 2: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common.[7] 4°C overnight can be used for sensitive proteins.[6][7] |
| Reaction Time | 30 minutes to Overnight | Reaction time depends on the specific reactants and temperature.[5][6] |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[6][7] For some systems, a lower ratio like 5:1 has been shown to be effective.[5] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[4][6] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing thiols.[4][7] |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | TCEP does not interfere with the maleimide reaction.[4][7] |
Detailed Methodology: General Protocol for Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the protein containing cysteine residues in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[4][6]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[4][7]
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted maleimide reagent and other small molecules from the conjugate.
-
Common purification methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[9]
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Store the purified conjugate under appropriate conditions (see Q5).
-
Visualizations
Caption: General experimental workflow for maleimide conjugation.
Caption: Troubleshooting decision tree for low maleimide conjugation yield.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Preventing hydrolysis of NHS esters during conjugation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of N-hydroxysuccinimide (NHS) esters during bioconjugation experiments, ensuring high-yield, successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue?
A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein).[1][2][3] Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.[4][5][6]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.[1][3]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles or certain additives can interfere with the reaction.[2][7]
Q3: What is the optimal pH for conducting an NHS ester conjugation reaction?
A: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5 .[1][] A pH of 8.3-8.5 is frequently recommended as the ideal balance.[4][5][6]
-
Below pH 7.2: The primary amine target is largely protonated (-NH3+), making it a poor nucleophile and preventing the reaction from occurring efficiently.[4][6]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, quickly inactivating the reagent and reducing the conjugation yield.[1][3][4][5]
Q4: How should I choose and prepare my reaction buffer?
A: Buffer selection is critical.
-
Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers within the optimal pH range of 7.2-8.5.[1][3] 0.1 M Sodium bicarbonate or 0.1 M phosphate buffer are common choices.[4][6]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine.[1][7] These amines will compete with your target molecule for reaction with the NHS ester, drastically lowering your conjugation efficiency.[7]
-
Other Interfering Substances: Be aware of other potential contaminants that contain amines, such as sodium azide in high concentrations, or carrier proteins like BSA that may be present in antibody formulations.[1][9] A buffer exchange step, like dialysis or gel filtration, is recommended if such substances are present.[7]
Q5: How should I prepare and store NHS ester reagents to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.
-
Storage of Powder: Store the solid NHS ester reagent in a cool, dry place, protected from moisture and light.[10] A desiccator is highly recommended.
-
Preparing Stock Solutions: If the NHS ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][5][6] Ensure the DMF is high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.[4]
-
Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation.[4] Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.[4][5] Before opening a vial of reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[11][12]
Data Summary: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Half-Life of Hydrolysis | Reference |
| 7.0 | 0°C | 4 - 5 hours | [1][3] |
| 8.6 | 4°C | 10 minutes | [1][3] |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the NHS ester to the buffer.
Visual Guides and Workflows
Competing Reaction Pathways
The following diagram illustrates the two competing reactions in an NHS ester conjugation: the desired aminolysis (conjugation) and the undesired hydrolysis.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
The Critical Role of pH
This diagram shows how pH affects the key components of the reaction, dictating the outcome.
Caption: The influence of pH on reaction components and outcomes.
Troubleshooting Guide: Low Conjugation Yield
If you are experiencing low or no conjugation, follow this troubleshooting workflow.
Caption: Step-by-step workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: General Protein Conjugation with an NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required based on the specific protein and label.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagent Amount: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Prepare NHS Ester Stock: Just before starting the conjugation, dissolve the calculated amount of NHS ester in a small volume of anhydrous DMSO or DMF.[2][5] The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[4]
-
Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly by vortexing or pipetting.[4][6]
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.[5][6][] Incubation at 4°C can help minimize hydrolysis for sensitive reactions.
-
Quench Reaction (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris or glycine to a final concentration of ~50 mM. This will consume any unreacted NHS ester.[1]
-
Purify Conjugate: Remove unreacted NHS ester and byproducts (like free NHS) from the labeled protein using a desalting or gel filtration column appropriate for the size of your protein.[5][10]
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
If you suspect your NHS ester has lost reactivity due to hydrolysis during storage, you can perform this simple quality control test based on the UV absorbance of the released NHS group.[12]
Materials:
-
NHS ester reagent to be tested
-
Reaction buffer (e.g., PBS, pH 7.2)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of reaction buffer. If not water-soluble, first dissolve in ~0.25 mL of DMSO/DMF, then add the buffer.[12]
-
Prepare Control: Prepare a control sample containing only the buffer (and DMSO/DMF if used).
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity:
-
If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final ≈ A_initial , it indicates that the NHS ester was already fully hydrolyzed before the test. The reagent has lost its reactivity and should be discarded.[12]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - PL [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Side reactions of maleimide groups in bioconjugation
Welcome to the Technical Support Center for Maleimide Bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions of maleimide groups in bioconjugation.
Frequently Asked Questions (FAQs)
General Maleimide Chemistry
Q1: What is the primary reaction mechanism of maleimides in bioconjugation?
Maleimides react with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction.[1][2] This reaction is highly efficient and selective for thiols under mild conditions, forming a stable covalent thioether bond (thiosuccinimide).[1][2]
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
Side Reactions and Stability
Q3: What are the common side reactions of maleimides?
The most common side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive towards thiols.[3]
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.[3]
-
Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, leading to the detachment of the conjugated molecule. This is a significant issue in vivo, potentially causing "payload migration" in antibody-drug conjugates (ADCs).[1][4]
-
Thiazine Rearrangement: N-terminal cysteine-maleimide conjugates can undergo rearrangement to form a thiazine structure, particularly at or above physiological pH.[5][6]
Q4: How does pH affect the stability of the maleimide group itself?
Maleimides are susceptible to hydrolysis, and this susceptibility increases with increasing pH.[3] In alkaline solutions (pH > 8.5), the rate of hydrolysis to a non-reactive maleamic acid increases significantly.[2][7] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3]
Q5: What is the retro-Michael reaction and why is it a concern?
The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. In the context of ADCs, this can lead to the payload detaching from the antibody and potentially binding to other molecules in the body, such as serum albumin, causing off-target toxicity and reduced efficacy.[1][4][8]
Q6: How can the stability of the maleimide-thiol conjugate be improved?
Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate and prevent the retro-Michael reaction.[4] This results in a stable succinamic acid thioether.[3] Some strategies involve using "self-hydrolysing" maleimides that are designed to undergo rapid hydrolysis after conjugation.[4][8]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.[1][3] |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Use a buffer system that does not contain primary or secondary amines or free thiols.[3] |
| Oxidation of Thiols | Disulfide bonds in proteins must be reduced to free thiols before conjugation. Use a reducing agent like TCEP or DTT. If using DTT, remove it before adding the maleimide reagent.[9][10] Degas buffers to minimize oxygen and prevent re-oxidation of thiols.[9] |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess of the dye or payload is often recommended as a starting point.[10] |
Issue 2: Off-Target Labeling (e.g., on Lysine Residues)
| Possible Cause | Troubleshooting Step |
| High Reaction pH | Maintain the reaction pH at or below 7.5. Above this pH, the reaction with primary amines (lysine) becomes competitive.[3] |
| Presence of Primary or Secondary Amines in Buffer | Avoid buffers containing amines, such as Tris, if possible, especially if running the reaction at a pH above 7.5. Use buffers like PBS or HEPES.[9] |
Issue 3: Instability of the Conjugate (Loss of Payload)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a more stable ring-opened structure. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9.2) or for an extended period.[4] |
| Thiol Exchange with Other Molecules | Purify the conjugate promptly after the reaction to remove any excess unconjugated maleimide and other reactive species. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Reaction Rate Comparison | Stability Consideration |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Thiol reaction is ~1,000x faster than with amines at pH 7.0.[1][3] | Optimal range for specific thiol conjugation. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine)[3] | Rate of amine reaction increases. | Loss of chemoselectivity. |
| > 8.5 | Increased rate of maleimide hydrolysis | - | Maleimide group becomes non-reactive maleamic acid.[2] |
Table 2: Half-life of Maleimide and Thiosuccinimide Derivatives
| Compound | Condition | Half-life (t1/2) | Reference |
| N-phenyl maleimide (unconjugated) | pH 7.4 | ~55 minutes | [4] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [4] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [4] |
| ADC with "self-hydrolysing" maleimide | pH 7.4, 22°C | 2.0 - 2.6 hours | [4] |
| ADC with maleimidocaproyl linker | pH 7.4, 22°C | No hydrolysis observed at 24 hours | [4] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[9] The protein concentration is typically between 1-10 mg/mL.[9][10]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[10]
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).[10]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20x molar excess of the maleimide reagent is a common starting point.[10] The final concentration of the organic solvent should ideally not exceed 10%.[3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[10]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide.[11]
-
Purification: Remove excess maleimide reagent and other byproducts by size exclusion chromatography (e.g., gel filtration) or dialysis.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
-
Perform Conjugation: Follow steps 1-5 of the General Protein-Maleimide Conjugation protocol.
-
Purify Conjugate: Purify the conjugate to remove unreacted maleimide and reducing agents.
-
Induce Hydrolysis: Adjust the pH of the purified conjugate solution to 8.5-9.2 using a suitable buffer (e.g., borate buffered saline).[4]
-
Incubate: Incubate the solution at 37°C and monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry. Incubation times can range from several hours to overnight.[4]
-
Re-equilibration: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Visual Diagrams
Caption: Desired vs. Side Reactions of Maleimide.
Caption: Stability Pathways of Thiosuccinimide Conjugate.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. researchgate.net [researchgate.net]
How to avoid aggregation during protein crosslinking with SMPH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during crosslinking experiments using Succinimidyl 6-((β-maleimidopropionamido)hexanoate) (SMPH).
Frequently Asked Questions (FAQs)
Q1: What is SMPH and how does it work?
SMPH (Succinimidyl 6-((β-maleimidopropionamido)hexanoate)) is a heterobifunctional crosslinking reagent. It contains two different reactive groups at opposite ends of a spacer arm: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2][3]
-
The NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues, to form stable amide bonds. This reaction is most efficient at a pH of 7-9.[2]
-
The maleimide group reacts with sulfhydryl groups (-SH), found on cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.[2]
The dual reactivity of SMPH allows for a controlled, two-step conjugation process, which is crucial for creating well-defined protein conjugates.[1]
Q2: What are the primary causes of protein aggregation during crosslinking with SMPH?
Protein aggregation during crosslinking can be caused by several factors:
-
High Protein Concentration: Increased protein concentrations can lead to more frequent intermolecular collisions, favoring the formation of aggregates.[1][2]
-
Inappropriate Molar Ratio of SMPH to Protein: An excessive amount of crosslinker can lead to the modification of too many surface residues, which can alter the protein's surface charge and hydrophobicity, promoting aggregation. Conversely, too little crosslinker may not be sufficient for the desired conjugation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the intended reaction.[4]
-
Presence of Organic Solvents: SMPH is not readily water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[2][4] While necessary, the final concentration of the organic solvent should be kept low (typically below 10%) to avoid protein denaturation and aggregation.[4]
-
Protein Instability: The inherent stability of the protein itself is a key factor. If a protein is prone to unfolding or has exposed hydrophobic regions, the crosslinking process can exacerbate aggregation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased protein denaturation and aggregation.
Q3: How can I minimize protein aggregation when using SMPH?
Minimizing aggregation requires careful optimization of the experimental conditions. Key strategies include:
-
Optimizing the Protein-to-SMPH Molar Ratio: Start with a 10- to 50-fold molar excess of SMPH over the protein and empirically determine the optimal ratio for your specific application.[4]
-
Controlling Protein Concentration: If aggregation is observed, try reducing the concentration of the protein.
-
Using Appropriate Buffers: Use non-amine, non-sulfhydryl containing buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5.[2][4]
-
Adding Solubility-Enhancing Excipients: Consider the addition of excipients like arginine or glutamate to the buffer to increase protein solubility.
-
Performing a Two-Step Crosslinking Procedure: This involves first reacting the amine-containing protein with SMPH, removing the excess crosslinker, and then adding the sulfhydryl-containing molecule. This provides better control over the conjugation process.[2][4]
-
Careful Control of Reaction Conditions: Perform reactions at room temperature or 4°C and optimize the incubation time.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction tube. | High degree of protein aggregation. | 1. Decrease Protein Concentration: Halve the concentration of your protein and repeat the experiment. 2. Optimize SMPH:Protein Ratio: Perform a titration series with varying molar excess of SMPH (e.g., 5x, 10x, 20x, 40x) to find the optimal ratio. 3. Add Solubility Enhancers: Add 50 mM L-arginine and 50 mM L-glutamate to your reaction buffer. 4. Lower the Temperature: If the reaction was performed at room temperature, try incubating at 4°C for a longer duration (e.g., 2 hours).[4] |
| Smearing in the high molecular weight region on an SDS-PAGE gel. | Formation of large, heterogeneous crosslinked aggregates. | 1. Reduce Reaction Time: Decrease the incubation time for the crosslinking steps. 2. Quench the Reaction: Add a quenching reagent like glycine or dithiothreitol (DTT) at the end of the reaction to consume any unreacted crosslinker. 3. Verify Removal of Excess SMPH: Ensure that all non-reacted SMPH is removed after the first step of a two-step conjugation, for example, by using a desalting column.[4] |
| Low yield of the desired crosslinked product. | Inefficient crosslinking reaction. | 1. Check Buffer Composition: Ensure your buffer does not contain primary amines or sulfhydryls.[4] If necessary, perform a buffer exchange into PBS. 2. Verify SMPH Activity: SMPH is moisture-sensitive. Use a fresh vial of the reagent and dissolve it immediately before use. Do not store SMPH in solution.[4] 3. Adjust pH: Confirm that the pH of your reaction buffer is within the optimal range for both the NHS ester (pH 7-9) and maleimide (pH 6.5-7.5) reactions. A pH of 7.2-7.5 is generally a good compromise.[2] |
| Protein precipitates upon addition of the dissolved SMPH. | Shock precipitation due to the organic solvent. | 1. Minimize Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10%.[4] 2. Add SMPH Solution Slowly: Add the dissolved SMPH to the protein solution dropwise while gently vortexing to ensure rapid and even mixing. |
Recommended Reaction Conditions
The following table summarizes the generally recommended starting conditions for protein crosslinking with SMPH. These should be optimized for each specific application.
| Parameter | Recommended Range/Condition | Notes |
| SMPH:Protein Molar Ratio | 10x to 50x | More dilute protein solutions may require a greater molar excess.[4] Empirical testing is necessary. |
| Protein Concentration | 1-10 mg/mL (0.1 mM) | Lower concentrations can help reduce aggregation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Avoid buffers containing primary amines (Tris, glycine) or sulfhydryls.[4] |
| Reaction pH | 7.2 - 7.5 | A good compromise for both NHS ester and maleimide reactivity.[2] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help maintain protein stability. |
| Incubation Time | 30 minutes to 2 hours | Optimize based on the reactivity of your proteins.[4] |
| Organic Solvent | DMSO or DMF | Use the minimum volume necessary to dissolve the SMPH. Final concentration should be <10%.[4] |
Experimental Protocol: Two-Step Crosslinking to Minimize Aggregation
This protocol outlines a two-step procedure for crosslinking an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH2 in a suitable buffer (e.g., PBS, pH 7.2)
-
Protein-SH in a suitable buffer (e.g., PBS, pH 7.2)
-
SMPH crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Glycine, pH 7.5)
Workflow Diagram:
Caption: Workflow for a two-step protein crosslinking reaction using SMPH.
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare Protein-NH2: Dissolve your amine-containing protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[4]
-
Prepare SMPH Solution: Immediately before use, dissolve the required amount of SMPH in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 3.8 mg of SMPH in 1 mL of DMSO.[4]
-
Reaction: Add the SMPH stock solution to the Protein-NH2 solution to achieve the desired molar excess (e.g., for a 10-fold molar excess, add 100 µL of 10 mM SMPH to 1 mL of 0.1 mM Protein-NH2). Add the SMPH solution slowly while gently mixing.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[4]
Step 2: Removal of Excess SMPH
-
Desalting: To prevent the crosslinking of the sulfhydryl-containing protein to itself, it is crucial to remove any non-reacted SMPH. Pass the reaction mixture through a desalting column equilibrated with the same buffer used for the reaction.[4] Collect the fractions containing the protein.
Step 3: Conjugation to the Sulfhydryl-Containing Protein
-
Combine Proteins: Add the sulfhydryl-containing protein (Protein-SH) to the desalted, activated Protein-NH2. The molar ratio of Protein-SH to Protein-NH2 will depend on the desired final conjugate.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[4]
Step 4: Quenching and Analysis
-
(Optional) Quenching: To stop the reaction, you can add a quenching reagent. If you need to quench the maleimide reaction, you can add a small molecule thiol like DTT or cysteine.
-
Analysis: Analyze the resulting conjugate using appropriate methods, such as SDS-PAGE, to confirm the crosslinking and assess for any aggregation.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting protein aggregation during SMPH crosslinking.
References
Removing unreacted N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate post-reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMCC) following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted SMCC after the initial conjugation step?
A1: It is essential to remove non-reacted SMCC after activating your protein (e.g., antibody) and before adding your sulfhydryl-containing molecule for several reasons:
-
Preventing Self-Conjugation: The maleimide group of a free SMCC molecule can react with sulfhydryl groups on your second molecule, leading to its inactivation or dimerization.
-
Avoiding Undesired Cross-linking: If not removed, the NHS-ester of unreacted SMCC can react with primary amines on your sulfhydryl-containing molecule, leading to unintended and heterogeneous conjugates.
-
Ensuring Accurate Characterization: Residual SMCC can interfere with downstream analytical methods used to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.
-
Minimizing Toxicity: For in vivo applications, such as antibody-drug conjugate (ADC) development, it is critical to remove any small molecule impurities that could cause off-target toxicity[1].
Q2: What are the recommended methods for removing unreacted SMCC?
A2: The most common and effective methods for removing small molecules like SMCC from larger proteins or antibodies are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and widely used method that separates molecules based on their size. It is highly efficient at removing small molecules from proteins[2][3][4].
-
Dialysis: This technique involves the diffusion of small molecules across a semi-permeable membrane while retaining the larger protein conjugate. It is a simple and effective, albeit slower, method[2][3][4][5].
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a more rapid and scalable alternative to traditional dialysis, making it suitable for larger sample volumes. It uses a semi-permeable membrane and pressure to separate molecules[2].
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on factors such as your sample volume, protein concentration, urgency, and available equipment. The table below provides a comparison to aid in your decision-making.
Method Comparison for Unreacted SMCC Removal
| Feature | Size Exclusion Chromatography (SEC) / Desalting | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient. | Convective transport of small molecules across a semi-permeable membrane driven by a pressure gradient. |
| Speed | Fast (minutes to an hour). | Slow (hours to overnight, requires multiple buffer changes). | Fast (typically faster than dialysis for larger volumes). |
| Sample Volume | Scalable, but typically used for small to medium volumes in a lab setting. | Suitable for a wide range of volumes. | Ideal for medium to large volumes and process scale-up. |
| Protein Recovery | Typically high (>90%). | High (>95%), but some loss can occur due to non-specific binding to the membrane. | Very high (>98%), with minimal sample loss. |
| Removal Efficiency | Very high for small molecules. | High, dependent on the volume and number of buffer exchanges. | Very high, can achieve extensive buffer exchange. |
| Dilution | Can result in some sample dilution. | Sample volume may increase slightly. | Can be used to concentrate the sample. |
| Equipment | Requires chromatography columns and a system or centrifuge for spin columns. | Requires dialysis tubing/cassettes and a large volume of buffer. | Requires a TFF system (pump, membrane cassette, reservoir). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery after purification. | - Non-specific binding of the protein to the chromatography resin or dialysis membrane.- Protein precipitation due to buffer conditions or high concentration. | - Pre-treat the dialysis membrane according to the manufacturer's instructions.- For SEC, ensure the column is well-equilibrated with the appropriate buffer.- Check the solubility of your protein in the chosen buffer and consider adding stabilizing excipients. |
| Residual SMCC detected in the final conjugate. | - Inefficient removal by the chosen method.- For dialysis, insufficient buffer exchange volume or time. | - For dialysis, increase the volume of the dialysis buffer (at least 200-fold greater than the sample volume) and perform at least three buffer changes[6].- For SEC, ensure the correct column resin and size are used for the size of your protein.- Consider performing a second purification step. |
| Formation of protein aggregates. | - Over-crosslinking due to high molar excess of SMCC.- Inappropriate buffer conditions (pH, ionic strength). | - Optimize the molar ratio of SMCC to your protein during the initial reaction.- Ensure the pH of your buffers is appropriate for your protein's stability. |
| Low conjugation efficiency in the second step. | - Hydrolysis of the maleimide group on the SMCC-activated protein.- Inefficient removal of quenching agents if used. | - After removing unreacted SMCC, proceed with the addition of the sulfhydryl-containing molecule promptly. The maleimide group has limited stability in aqueous solutions.- Ensure complete removal of any quenching agents (e.g., Tris, glycine) before the second conjugation step. |
Experimental Protocols
Protocol 1: Removal of Unreacted Sulfo-SMCC using a Desalting Column
This protocol is suitable for rapid cleanup of small to medium-scale reactions.
Materials:
-
SMCC-activated protein solution.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Conjugation Buffer (amine- and sulfhydryl-free, e.g., Phosphate Buffered Saline, pH 7.2-7.5).
-
Microcentrifuge.
-
Collection tubes.
Methodology:
-
Equilibrate the desalting column by washing it with Conjugation Buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then washing it with the Conjugation Buffer.
-
Carefully apply the SMCC-activated protein solution to the center of the resin bed.
-
Place the column in a clean collection tube.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified, SMCC-activated protein. The unreacted SMCC will be retained in the column matrix.
-
The collected eluate contains your purified protein, ready for the next conjugation step.
Protocol 2: Removal of Unreacted SMCC using Dialysis
This protocol is a simple and effective method for buffer exchange and removal of small molecules.
Materials:
-
SMCC-activated protein solution.
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Conjugation Buffer (amine- and sulfhydryl-free, e.g., PBS, pH 7.2-7.5).
-
Large beaker.
-
Magnetic stir plate and stir bar.
Methodology:
-
Prepare the dialysis membrane by hydrating it in the Conjugation Buffer as per the manufacturer's instructions.
-
Load the SMCC-activated protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) Conjugation Buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a magnetic stir plate.
-
Dialyze for 2-4 hours at 4°C.
-
Change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis for the final change is recommended for complete removal.
-
After the final buffer exchange, carefully remove the purified protein solution from the dialysis unit.
Visualizing the Workflow
Experimental Workflow for SMCC Conjugation and Purification
Caption: Workflow for a two-step SMCC conjugation process.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting a purification method.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: SMPH Reaction Kinetics in the Presence of Co-solvents
Welcome to the technical support center for Succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the heterobifunctional crosslinker SMPH, with a particular focus on the impact of co-solvents like Dimethyl Sulfoxide (DMSO) on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is a co-solvent like DMSO necessary for SMPH reactions?
SMPH is not readily soluble in aqueous buffers. Therefore, a water-miscible organic co-solvent is required to dissolve the crosslinker before adding it to the reaction mixture. DMSO is a common choice due to its ability to dissolve SMPH and its compatibility with many bioconjugation reactions.
Q2: What are the optimal pH conditions for the two-step SMPH reaction?
The SMPH crosslinker has two reactive groups, each with a different optimal pH range for its reaction:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on a protein) optimally at a pH of 7-9.
-
Maleimide: Reacts with sulfhydryl groups (e.g., cysteine residues) with high specificity at a pH of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.
Q3: Can I use buffers containing primary amines, like Tris or glycine?
No, it is crucial to avoid buffers containing primary amines during the NHS ester reaction step. These buffers will compete with the primary amines on your target molecule, significantly reducing the efficiency of the conjugation. Phosphate-buffered saline (PBS) at the appropriate pH is a commonly used alternative.
Q4: How does DMSO affect the stability of the this compound?
The NHS ester group of SMPH is susceptible to hydrolysis in aqueous solutions, and this rate of hydrolysis increases with higher pH. While SMPH should be dissolved in anhydrous DMSO immediately before use, stock solutions of maleimide-containing dyes in DMSO are generally stable when stored properly (desiccated and frozen) for extended periods. Once introduced into the aqueous reaction buffer, the crosslinker should be used without delay.
Troubleshooting Guide
This guide addresses common issues encountered during SMPH conjugation reactions, with a focus on the role of the co-solvent DMSO.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation in the first step (amine reaction) | 1. Hydrolysis of NHS ester: SMPH was dissolved in DMSO and left for too long before addition to the reaction, or the aqueous buffer had a high pH. 2. Competing primary amines: The reaction buffer contained Tris, glycine, or other primary amines. 3. Suboptimal DMSO concentration: The final concentration of DMSO in the reaction mixture was not optimal. | 1. Always prepare a fresh solution of SMPH in anhydrous DMSO immediately before use. Ensure the reaction pH is within the optimal range of 7-9. 2. Switch to a non-amine-containing buffer like PBS. 3. Optimize the final DMSO concentration. Studies on NHS-ester reactions with other molecules have shown that labeling efficiency can be significantly improved with DMSO concentrations up to 45-55% (v/v). However, concentrations as high as 70% can lead to a significant drop in efficiency. It is advisable to perform a titration to find the optimal concentration for your specific system. |
| Low or no conjugation in the second step (sulfhydryl reaction) | 1. Hydrolysis of the maleimide group: The pH of the reaction buffer was too high (above 7.5), leading to the opening of the maleimide ring and rendering it unreactive. 2. Oxidation of sulfhydryl groups: The sulfhydryl groups on the target molecule formed disulfide bonds and were no longer available for reaction. 3. Insufficient removal of excess SMPH: Unreacted SMPH from the first step can compete for binding sites. | 1. Maintain the pH of the reaction buffer between 6.5 and 7.5 for optimal maleimide-thiol specificity. 2. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution to reduce disulfide bonds. Note that DTT and BME contain thiols and must be removed before the maleimide reaction. 3. Use a desalting column or dialysis to efficiently remove excess, unreacted SMPH after the first reaction step. |
| Precipitation of protein during the reaction | 1. High concentration of organic solvent: Some proteins may not be stable in higher concentrations of DMSO. 2. Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility. | 1. If protein solubility is an issue, try to use the lowest effective concentration of DMSO. You may need to perform a titration to find a balance between SMPH solubility and protein stability. Titrating the DMSO concentration up to 20% can sometimes help solubilize small molecules without significantly impacting protein stability. 2. Empirically optimize the molar excess of the crosslinker to the protein to avoid over-modification. |
| High background or non-specific binding | 1. Reaction with non-target functional groups: At pH values above 7.5, the maleimide group can react with amines. 2. Hydrophobic interactions: The crosslinker itself might non-specifically interact with proteins. | 1. Strictly control the pH of the maleimide-thiol reaction to be within the 6.5-7.5 range. 2. Consider using a PEGylated version of the crosslinker to increase hydrophilicity and reduce non-specific binding. |
Quantitative Data on Co-solvent Impact
The concentration of DMSO can have a significant impact on the efficiency of the NHS ester reaction. The following table summarizes findings from a study on the fluorescent labeling of aminoallyl-modified RNA using an NHS ester-linked dye. While this is not directly for SMPH, it provides valuable insight into the behavior of the NHS ester moiety in the presence of varying DMSO concentrations.
| DMSO Concentration (v/v) | Relative Labeling Efficiency |
| 10% | Baseline |
| 20% | Increased |
| 30% | Further Increased |
| 45-55% | Optimal |
| 70% | Significant Decrease |
Data adapted from a study on NHS-ester coupling to aminoallyl-modified RNA. The optimal concentration for your specific protein system may vary and should be determined empirically.
Experimental Protocols
General Protocol for a Two-Step Crosslinking Reaction using SMPH
This is a generalized protocol and should be optimized for your specific application.
Materials:
-
Protein-NH₂ (Protein with available primary amines)
-
Protein-SH (Protein with available sulfhydryl groups)
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
Step 1: Reaction of SMPH with Protein-NH₂
-
Dissolve Protein-NH₂ in the amine-free buffer to the desired concentration.
-
Immediately before use, dissolve SMPH in anhydrous DMSO to a concentration typically 10-20 times higher than the final desired reaction concentration.
-
Add the SMPH/DMSO solution to the Protein-NH₂ solution. The final DMSO concentration should be optimized, but a starting point is often 5-10% (v/v). The molar ratio of SMPH to Protein-NH₂ should also be optimized, with a 10- to 50-fold molar excess of SMPH being a common starting range.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.
-
Remove excess, unreacted SMPH using a desalting column equilibrated with the same amine-free buffer.
Step 2: Reaction of Maleimide-activated Protein with Protein-SH
-
Immediately after desalting, add the Protein-SH to the solution containing the maleimide-activated Protein-NH₂.
-
Ensure the pH of the reaction mixture is between 6.5 and 7.5 to ensure specific reaction with sulfhydryl groups.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.
-
If desired, the reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
Visualizations
Caption: Experimental workflow for a two-step conjugation using SMPH.
Caption: Key parameters influencing SMPH reaction outcomes.
References
Validation & Comparative
Validating Protein-Protein Interactions: A Comparative Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
For researchers, scientists, and drug development professionals, the precise validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly known as SM(PEG)6, is a heterobifunctional crosslinker frequently employed to covalently capture and stabilize these transient interactions for subsequent analysis. This guide provides an objective comparison of SM(PEG)6 with other common crosslinking agents and PPI validation methods, supported by experimental data and detailed protocols.
Performance Comparison of Crosslinking Reagents
The choice of crosslinking reagent is critical for successfully identifying and characterizing protein interactions. Factors such as spacer arm length, chemical reactivity, and solubility significantly impact the efficiency and specificity of the crosslinking reaction. Below is a comparison of SM(PEG)6 with other widely used crosslinkers.
| Feature | SM(PEG)6 | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester, Maleimide | NHS ester | Sulfo-NHS ester | NHS ester, Maleimide |
| Spacer Arm Length | 32.25 Å | 11.4 Å | 11.4 Å | 8.3 Å |
| Target Residues | Amine, Sulfhydryl | Amine | Amine | Amine, Sulfhydryl |
| Solubility | Water-soluble (due to PEG spacer) | Membrane-permeable | Water-soluble | Membrane-permeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
Data compiled from manufacturer specifications.
Quantitative Comparison of Crosslinking Efficiency
The efficiency of a crosslinker is often determined by the number of unique cross-linked peptides identified by mass spectrometry. While direct comparative studies for SM(PEG)6 are limited in publicly available literature, data from comprehensive crosslinking studies on model proteins like bovine serum albumin (BSA) can provide insights into the relative performance of different classes of crosslinkers.
| Crosslinker Type | Number of Identified Cross-linked Peptides (BSA) |
| Non-cleavable (e.g., DSS, BS3) | ~150-200 |
| MS-cleavable (e.g., DSSO) | ~100-150 (MS2), >200 (MS2-MS3) |
This data is representative and compiled from studies comparing different crosslinker types.[1] The performance of SM(PEG)6, a non-cleavable heterobifunctional crosslinker, is expected to be within a similar range to other non-cleavable reagents, with the added benefit of its PEGylated spacer enhancing solubility and reducing aggregation.
Experimental Protocols
General Protocol for Protein Crosslinking using SM(PEG)6
This protocol outlines the general steps for crosslinking interacting proteins using SM(PEG)6 for subsequent analysis by SDS-PAGE and mass spectrometry.
Materials:
-
Protein A and Protein B in a suitable amine-free buffer (e.g., PBS, HEPES)
-
SM(PEG)6 crosslinker
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Sample Preparation: Prepare a solution containing the interacting proteins at an appropriate concentration (typically 0.1–1 mg/mL).[2]
-
Crosslinker Addition: Add SM(PEG)6 to the protein solution. The optimal concentration of the crosslinker should be determined empirically, but a 10-fold molar excess is a common starting point.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted crosslinker.[2]
-
Analysis by SDS-PAGE: Separate the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight complexes.
-
Mass Spectrometry Analysis: Excise the bands corresponding to the crosslinked complexes from the gel. Perform in-gel digestion with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the cross-linked residues and interacting proteins.[2]
Workflow for Identifying Protein-Protein Interactions using SM(PEG)6 and Mass Spectrometry
The following diagram illustrates a typical workflow for a crosslinking mass spectrometry (XL-MS) experiment.
Application in Signaling Pathway Analysis: The EGFR Signaling Cascade
Chemical crosslinking is a powerful tool for elucidating the transient protein-protein interactions that drive cellular signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prime example of a system that can be interrogated using crosslinking techniques.[1][4]
Upon binding of its ligand, Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins and enzymes. These interactions initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]
The diagram below illustrates a simplified representation of the initial steps of the EGFR signaling pathway, highlighting potential protein-protein interactions that could be validated using SM(PEG)6.
By applying SM(PEG)6 to cells stimulated with EGF, researchers can covalently trap the interactions between activated EGFR and its downstream binding partners like Grb2 and PI3K. Subsequent immunoprecipitation of EGFR followed by mass spectrometric analysis of the crosslinked complexes would allow for the precise identification of the interacting proteins and their specific binding sites. This approach provides a powerful method to validate and map the protein interaction network of this critical signaling pathway.
References
A Head-to-Head Comparison of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates, such as antibody-drug conjugates (ADCs), the choice of crosslinker is a critical parameter that can significantly influence the efficacy, stability, and therapeutic index of the final product. Two commonly employed heterobifunctional crosslinkers are N-Succinimidyl 6-(3-maleimidopropionamido) hexanoate (SMPH) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This guide provides an objective comparison of these two agents, supported by experimental data, to inform the selection process for your specific application.
Executive Summary
Both SMPH and SMCC are amine-to-sulfhydryl crosslinkers that feature an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for reaction with sulfhydryl groups (e.g., reduced cysteine residues on an antibody or a payload). The primary distinction between them lies in the chemical nature of their spacer arms. SMCC possesses a rigid, hydrophobic cyclohexane ring, whereas SMPH has a more flexible, linear hexanoate chain. This structural difference can impact the solubility, stability, and in vivo performance of the resulting antibody conjugate.
While direct comparative studies for SMPH are limited, extensive research comparing SMCC to linkers with flexible, hydrophilic polyethylene glycol (PEG) spacers provides valuable insights into the trade-offs associated with linker chemistry. Generally, more flexible and hydrophilic linkers can enhance solubility, reduce aggregation, and prolong circulation half-life, though sometimes at the cost of reduced in vitro cytotoxicity.
Chemical Structures and Reaction Mechanisms
The fundamental reaction for both crosslinkers is a two-step process. First, the NHS ester reacts with an amine on the antibody to form a stable amide bond. After removal of the excess crosslinker, the maleimide group on the antibody-linker intermediate reacts with a sulfhydryl group from a payload molecule to form a stable thioether bond.
Performance Comparison: SMCC vs. Flexible/Hydrophilic Linkers
The following data is derived from a study comparing an affibody-drug conjugate using SMCC to conjugates using hydrophilic PEG linkers.[1] While not a direct comparison with SMPH, this data provides a strong indication of the performance differences between rigid, hydrophobic linkers and more flexible, hydrophilic alternatives.
Table 1: In Vitro Performance of SMCC vs. PEG-Linked Conjugates
| Parameter | ZHER2-SMCC-MMAE (HM) | ZHER2-PEG4K-MMAE (HP4KM) | ZHER2-PEG10K-MMAE (HP10KM) |
| Conjugation Efficiency | High, complete coupling[1] | High, complete coupling[1] | High, complete coupling[1] |
| In Vitro Cytotoxicity | Baseline | 4.5-fold reduction vs. HM[1] | 22-fold reduction vs. HM[1] |
Table 2: In Vivo Performance of SMCC vs. PEG-Linked Conjugates
| Parameter | ZHER2-SMCC-MMAE (HM) | ZHER2-PEG4K-MMAE (HP4KM) | ZHER2-PEG10K-MMAE (HP10KM) |
| Circulation Half-life | Baseline | 2.5-fold extension vs. HM[1] | 11.2-fold extension vs. HM[1] |
| Tumor Therapeutic Ability | Baseline | Improved vs. HM | Most ideal vs. HM and HP4KM[1] |
| Off-target Toxicity | Baseline | - | Reduced by >4 times vs. HM[1] |
Key Takeaways:
-
Hydrophobicity and Aggregation: The hydrophobic nature of SMCC can contribute to the aggregation of the final antibody conjugate, especially when paired with a hydrophobic payload.[] SMPH, with its more flexible alkyl chain, and especially PEGylated linkers, can improve the hydrophilicity of the conjugate, potentially reducing aggregation and improving stability in aqueous solutions.[]
-
In Vivo Half-Life and Efficacy: The study highlighted that PEG linkers significantly prolong the circulation half-life of the conjugate.[1] This extended exposure can lead to improved overall therapeutic efficacy, even if the in vitro cytotoxicity is lower.[1]
-
Linker Stability: The stability of the linker is paramount to prevent premature release of the payload, which can cause off-target toxicity.[][3] The cyclohexane ring in SMCC is known to decrease the rate of hydrolysis of the maleimide group, enhancing its stability. This allows for maleimide-activated proteins to be stored for later conjugation.
Experimental Protocols
Below are representative protocols for a two-step antibody conjugation process. These can be adapted for both SMCC and SMPH.
Antibody Preparation and Thiolation (if necessary)
If the antibody does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds or by modifying primary amines.
-
Reduction of Disulfides: To selectively reduce hinge-region disulfides in an IgG, incubate the antibody with a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.
-
Purification: Immediately remove the excess reducing agent using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
Antibody-Linker Activation (Step 1)
-
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC or SMPH crosslinker.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer (e.g., PBS, pH 7.2).
-
-
Procedure:
-
Allow the crosslinker vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of the crosslinker (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with conjugation buffer.
-
Conjugation to Sulfhydryl-Containing Payload (Step 2)
-
Materials:
-
Maleimide-activated antibody.
-
Sulfhydryl-containing payload molecule.
-
-
Procedure:
-
Immediately combine the maleimide-activated antibody with the sulfhydryl-containing payload. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, a quenching reagent like cysteine can be added.
-
Purify the final antibody conjugate from excess payload and other byproducts using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Conclusion
The choice between SMPH and SMCC for antibody conjugation is a nuanced decision that depends on the specific properties of the antibody and the payload, as well as the desired characteristics of the final conjugate.
-
SMCC is a well-established crosslinker whose rigid cyclohexane spacer enhances the stability of the maleimide group. It is a suitable choice for many applications, but its hydrophobicity may pose challenges with aggregation, particularly with hydrophobic payloads.
-
SMPH , with its more flexible hexanoate spacer, offers an alternative that may improve the solubility and reduce the potential for aggregation of the final conjugate compared to SMCC.
Based on data from analogous PEGylated linkers, it is reasonable to hypothesize that moving from a rigid linker like SMCC to a more flexible one like SMPH could lead to improved in vivo performance, including a longer circulation half-life and a better therapeutic window. However, this may come with a trade-off in in vitro potency. Researchers should carefully consider these factors and may need to empirically test different linkers to identify the optimal choice for their specific antibody-conjugate pair.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-to-Sulfhydryl Crosslinkers: A Comparative Analysis of Spacer Arm Length
In the fields of bioconjugation, diagnostics, and therapeutics, the precise covalent linking of molecules is fundamental. Amine-to-sulfhydryl crosslinkers are invaluable tools that enable the specific conjugation of proteins, peptides, and other biomolecules. These heterobifunctional reagents typically feature an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues), and a maleimide group, which reacts with sulfhydryls (e.g., cysteine residues). This dual reactivity allows for controlled, stepwise conjugation, minimizing the formation of unwanted polymers.[1][2]
A critical, yet often overlooked, feature of these crosslinkers is the spacer arm that separates the two reactive ends. The length, flexibility, and chemical composition of this spacer can significantly influence the properties of the final conjugate, affecting its stability, solubility, and biological function.[3][4] This guide provides an objective comparison of amine-to-sulfhydryl crosslinkers with varying spacer arm lengths, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
Performance Comparison of Amine-to-Sulfhydryl Crosslinkers
The choice of crosslinker can dramatically impact conjugation efficiency and the performance of the resulting biomolecule conjugate. Key factors to consider are the spacer arm length, solubility, and the chemical nature of the spacer (e.g., traditional alkyl chain vs. polyethylene glycol).
SMCC and Sulfo-SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated, water-soluble analog, Sulfo-SMCC, are widely used crosslinkers with a relatively short spacer arm of 8.3 Å.[5] The integrated cyclohexane ring enhances the stability of the maleimide group, reducing its rate of hydrolysis compared to linkers lacking this feature.[6][7] This makes them suitable for creating stable conjugates, such as antibody-enzyme complexes and immunotoxins.[7] However, SMCC's low aqueous solubility necessitates the use of organic co-solvents, which can potentially perturb protein structure.[8]
PEGylated Crosslinkers (SM(PEG)n): To address solubility and aggregation issues, crosslinkers incorporating polyethylene glycol (PEG) spacers have been developed.[9] These SM(PEG)n reagents, where 'n' denotes the number of repeating PEG units, offer a range of spacer arm lengths from short to very long (e.g., 17.6 Å for n=2 to 95.2 Å for n=24).
The hydrophilic and flexible nature of the PEG spacer provides several advantages:
-
Increased Solubility: PEGylated crosslinkers and their resulting conjugates exhibit enhanced solubility in aqueous buffers, preventing aggregation and precipitation.[10][11]
-
Reduced Immunogenicity: The PEG chain can shield the protein conjugate from the immune system, reducing its antigenicity and immunogenicity.[12]
-
Improved Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation can prolong the half-life of the conjugate in circulation.[13]
-
Overcoming Steric Hindrance: Longer PEG spacers can provide the necessary reach to connect functional groups within complex or sterically hindered protein structures.[10]
The impact of linker length is particularly crucial in the design of ADCs. The linker's stability in circulation and its ability to efficiently release the payload at the target site are key determinants of efficacy and toxicity.[14][15] Studies have shown that both linker length and composition can modulate these properties, with an optimal length often required to balance stability and payload release.[16][17]
Quantitative Data Summary
The table below summarizes the key properties of commonly used amine-to-sulfhydryl crosslinkers with different spacer arm lengths.
| Crosslinker | Spacer Arm Length (Å) | Solubility | Spacer Arm Characteristics | Key Advantages |
| MBS | 7.3 | Low (Organic Solvent Required) | Aromatic | Short, rigid spacer |
| SMCC | 8.3 | Low (Organic Solvent Required) | Cyclohexane | Enhanced maleimide stability |
| Sulfo-SMCC | 8.3 | High (Aqueous Buffers) | Cyclohexane, Sulfonated | Water-soluble, enhanced maleimide stability |
| SM(PEG)₂ | 17.6 | High (Aqueous Buffers) | PEG | Hydrophilic, flexible, short PEG spacer |
| SM(PEG)₄ | 24.6 | High (Aqueous Buffers) | PEG | Hydrophilic, flexible, medium PEG spacer |
| SM(PEG)₈ | 39.2 | High (Aqueous Buffers) | PEG | Hydrophilic, flexible, long PEG spacer |
| SM(PEG)₁₂ | 53.4 | High (Aqueous Buffers) | PEG | Hydrophilic, flexible, very long PEG spacer |
| SM(PEG)₂₄ | 95.2 | High (Aqueous Buffers) | PEG | Hydrophilic, flexible, extra long PEG spacer |
Data sourced from Thermo Fisher Scientific product literature.
Visualizing Crosslinker Function and Workflow
Diagrams are essential for understanding the chemical reactions and experimental processes involved in bioconjugation.
Experimental Protocols
General Protocol for Two-Step Protein-Protein Conjugation
This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using a crosslinker like Sulfo-SMCC or an SM(PEG)n reagent.
Materials:
-
Protein-NH₂: (e.g., Antibody) in an amine-free buffer (e.g., PBS, MES, HEPES) at pH 7.2-7.5.
-
Protein-SH: (e.g., Enzyme with free cysteines) in a phosphate buffer at pH 6.5-7.5. Avoid sulfhydryl-containing agents like DTT in the final buffer.
-
Crosslinker: (e.g., Sulfo-SMCC or SM(PEG)n).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Quenching Buffer: 1M Tris, pH 8.0 or a buffer containing free cysteine.
-
Desalting Columns: To separate protein from excess crosslinker and byproducts.
Procedure:
Step 1: Activation of Protein-NH₂ with Maleimide Groups
-
Prepare Protein-NH₂ in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM solution of the crosslinker. For water-soluble crosslinkers (Sulfo-SMCC, SM(PEG)n), dissolve in the Reaction Buffer. For SMCC, dissolve in an organic solvent like DMSO or DMF.[8]
-
Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH₂ solution.[8] The optimal ratio should be determined empirically for each application.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, non-reacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2. This step is crucial to prevent the crosslinker from reacting with the second protein. The resulting solution contains the "maleimide-activated protein".
Step 2: Conjugation of Maleimide-Activated Protein to Protein-SH
-
If Protein-SH has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT or TCEP first, followed by removal of the reducing agent via a desalting column.
-
Immediately combine the maleimide-activated protein from Step 1 with the Protein-SH solution. A slight molar excess of Protein-SH may be used to ensure all maleimide-activated sites are conjugated.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
To stop the conjugation reaction, a quenching reagent can be added. Add a final concentration of 1-10 mM of a free thiol like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.[18]
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC).
-
Analyze the conjugation efficiency and purity of the final product using SDS-PAGE and/or spectrophotometry.
Note: The optimal pH for the NHS ester reaction is 7-9, while for the maleimide reaction it is 6.5-7.5.[6] Performing the reactions at a pH of 7.2-7.5 represents a good compromise for the two-step procedure.[6][7] Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls during the respective conjugation steps as they will compete with the reaction.[8][18]
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Bot Detection [iris-biotech.de]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. korambiotech.com [korambiotech.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. store.sangon.com [store.sangon.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bot Detection [iris-biotech.de]
A Comparative Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) with alternative crosslinking reagents used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The performance of these linkers is evaluated based on experimental data, with a focus on conjugation efficiency, conjugate stability, and biological activity.
Introduction to Heterobifunctional Crosslinkers
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a heterobifunctional crosslinker that contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds. This dual reactivity allows for the controlled and sequential conjugation of two different molecules.
The general structure of these crosslinkers consists of these two reactive moieties connected by a spacer arm. The nature and length of this spacer can significantly influence the properties of the resulting conjugate, including its solubility, stability, and in vivo performance. This guide will compare SMPH with other commonly used NHS-maleimide crosslinkers, including those with different spacer arm compositions and lengths.
Comparison of SMPH with Alternative Crosslinkers
The selection of a crosslinker is a critical step in the design of bioconjugates. The following table summarizes the key characteristics of SMPH and its common alternatives.
| Feature | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n) |
| Chemical Structure | NHS-ester and maleimide groups connected by a C6 alkyl chain with an amide bond. | NHS-ester and maleimide groups connected by a cyclohexane ring. | NHS-ester and maleimide groups connected by a polyethylene glycol (PEG) chain of varying length (n=2, 4, 8, 12, 24). |
| Spacer Arm Length | ~16.7 Å | ~11.6 Å | Variable (e.g., SM(PEG)4 ~29.1 Å) |
| Solubility | Insoluble in aqueous buffers; requires organic co-solvent (e.g., DMSO, DMF). | Insoluble in aqueous buffers; requires organic co-solvent. | Water-soluble (solubility increases with PEG length). |
| Hydrophobicity | Hydrophobic | Hydrophobic | Hydrophilic (hydrophilicity increases with PEG length). |
| In Vivo Performance | Prone to aggregation and faster clearance due to hydrophobicity.[1][2] | Similar to SMPH, can lead to aggregation and rapid clearance. | Reduced aggregation, slower clearance, and improved tolerability.[1][2] |
| Toxicity | Hydrophobic nature can contribute to non-specific toxicity.[1][2] | Can contribute to antigen-independent toxicity. | PEGylation reduces non-specific uptake and associated toxicity.[1][2] |
Key Performance Insights:
Recent studies have highlighted the significant impact of the linker's physicochemical properties on the performance of ADCs. While non-PEGylated linkers like SMPH and SMCC are effective in conjugation, their hydrophobic nature can lead to challenges.
A study comparing non-PEGylated and PEGylated MMAE (monomethyl auristatin E) ADCs demonstrated that the introduction of a PEG linker resulted in:
-
Reduced non-specific clearance: ADCs with PEG chains (4, 8, or 12 units) exhibited slower uptake and lower peak payload concentrations in various tissues compared to the non-PEGylated ADC.[2]
-
Decreased toxicity: The PEGylated ADCs showed substantially less hematologic toxicity, with reduced depletion of bone marrow and quicker recovery of peripheral blood cell counts.[2]
-
Improved therapeutic index: The enhanced tolerability and slower clearance of PEGylated ADCs suggest an improved therapeutic window.[2]
Another study focusing on affibody-based drug conjugates found that inserting PEG chains (4 kDa and 10 kDa) significantly prolonged the circulation half-life of the conjugate compared to a non-PEGylated SMCC linker.[3][4] While this also led to a reduction in in vitro cytotoxicity, the overall in vivo antitumor effect was improved due to the extended half-life.[3][4] Specifically, the conjugate with a 10 kDa PEG linker showed a more than 4-fold reduction in off-target toxicity compared to the non-PEGylated version.[4]
These findings strongly suggest that for many applications, particularly in the development of ADCs for in vivo use, PEGylated alternatives to SMPH offer significant advantages in terms of pharmacokinetics and safety.
Experimental Protocols
The following is a generalized protocol for the conjugation of a cytotoxic drug (e.g., MMAE) to an antibody via reduced interchain disulfide bonds using an NHS-maleimide crosslinker like SMPH.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in a reaction buffer (e.g., PBS with 1 mM EDTA).
-
Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. A typical molar ratio is 2-3 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Preparation of the Crosslinker-Drug Conjugate:
-
If not pre-conjugated, react the maleimide-NHS crosslinker (e.g., SMPH) with the amine-containing drug. This step is often performed by the supplier of the drug-linker conjugate.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug (e.g., SMPH-MMAE) in DMSO or DMF.
-
Add the dissolved drug-linker to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold over the antibody) is typically used. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug, excess reagents, and aggregated protein using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. Common methods include:
-
UV/Vis Spectroscopy: Measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and using the Beer-Lambert law to calculate the concentrations of each component.[5][][7]
-
Hydrophobic Interaction Chromatography (HIC): Separating the different drug-loaded species based on their hydrophobicity.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Determining the mass of the intact ADC and its subunits to calculate the DAR.[]
-
-
Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and the presence of aggregates.
-
In Vitro Cytotoxicity: Assess the potency of the ADC on target cancer cell lines.
-
Visualizations
The following diagrams illustrate key aspects of the conjugation process and the biological context of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmiweb.com [pharmiweb.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Cleavable vs. Non-Cleavable Crosslinkers: A Comparative Guide for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of crosslinking chemistry is a critical decision point. This guide provides an objective comparison of cleavable and non-cleavable crosslinkers, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tool for your research needs.
The fundamental goal of using crosslinkers in protein interaction studies is to covalently capture interacting proteins, transforming transient associations into stable complexes that can be isolated and identified. The key distinction between the two major classes of crosslinkers lies in the reversibility of this covalent linkage. Non-cleavable crosslinkers form a permanent bond, while cleavable crosslinkers possess a labile spacer arm that can be broken under specific conditions. This fundamental difference has significant implications for experimental workflows, data analysis, and the types of biological questions that can be addressed.
At a Glance: Key Differences
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Linkage | Reversible, can be broken by specific stimuli (e.g., chemicals, enzymes, or MS-fragmentation) | Permanent, stable covalent bond |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis |
| Advantages | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of crosslinked species.[1][2] | High stability, well-established protocols, straightforward for applications not involving mass spectrometry-based identification of crosslinked peptides.[3] |
| Disadvantages | Can be less stable under certain conditions, may require additional experimental steps for cleavage. | Complicates the analysis of crosslinked peptides by mass spectrometry, can lead to complex spectra that are difficult to interpret.[4] |
Performance Comparison in Experimental Applications
The choice between a cleavable and non-cleavable crosslinker significantly impacts the outcome and complexity of protein interaction studies, particularly when coupled with mass spectrometry.
Crosslinking-Mass Spectrometry (XL-MS)
In XL-MS, the ability to distinguish between and identify two crosslinked peptides is paramount. MS-cleavable crosslinkers, such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), offer a distinct advantage in this arena.[3][5] During tandem mass spectrometry (MS/MS), the linker itself fragments at a lower energy than the peptide backbone. This creates a characteristic signature, such as a doublet of peaks with a specific mass difference, which simplifies the identification of crosslinked peptides from complex spectra.[1] This feature is crucial for reducing the search space and increasing the confidence of peptide identification in proteome-wide studies.[5]
A study comparing a cleavable crosslinker (DUCCT) to the non-cleavable crosslinker BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications. This suggests that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.
Table 1: Comparison of Crosslinker Performance in XL-MS
| Crosslinker Type | Number of Identified Proteins (Relative) | Data Analysis Complexity | Confidence in Crosslink Identification |
| Cleavable (e.g., DUCCT) | Higher | Lower | Higher |
| Non-cleavable (e.g., BS3) | Lower | Higher | Lower |
This table is a qualitative representation based on published findings.
Co-Immunoprecipitation (Co-IP) and Affinity Purification
For applications like Co-IP and affinity purification followed by SDS-PAGE and Western blotting, the primary goal is to stabilize the interaction between a bait protein and its binding partners for successful pulldown. In this context, the stability of the non-cleavable crosslinker is often advantageous. Crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) are widely used to covalently trap interacting proteins before cell lysis and immunoprecipitation.[6] This ensures that even weak or transient interactions are preserved throughout the washing steps.
While cleavable crosslinkers can also be used for Co-IP, their lability might be a concern if the cleavage conditions are inadvertently met during the experiment. However, a two-step approach can be employed where a non-cleavable crosslinker is first used to immobilize the antibody to the beads, and then a cleavable crosslinker is used to capture the protein-protein interactions.[7] This strategy prevents antibody contamination in the final eluate and allows for the specific release of the interacting proteins.[7]
Experimental Methodologies
Below are generalized protocols for key applications. Specific details may need to be optimized for individual experimental systems.
Protocol 1: Co-Immunoprecipitation with a Non-Cleavable Crosslinker (DSS)
This protocol outlines the general steps for using DSS to stabilize protein interactions prior to immunoprecipitation.
Materials:
-
Cells expressing the protein of interest
-
Lysis buffer (amine-free, e.g., PBS)
-
Disuccinimidyl suberate (DSS)
-
Quenching buffer (e.g., Tris-HCl)
-
Immunoprecipitation antibody
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Preparation: Harvest and wash cells in an amine-free buffer like PBS.
-
Crosslinking: Resuspend cells in PBS and add DSS to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM Tris to stop the crosslinking reaction. Incubate for 15 minutes.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: XL-MS with a Cleavable Crosslinker (DSBU)
This protocol provides a simplified workflow for identifying protein-protein interactions using the MS-cleavable crosslinker DSBU.
Materials:
-
Purified protein complex or cell lysate
-
Crosslinking buffer (e.g., HEPES)
-
Disuccinimidyl dibutyric urea (DSBU)
-
Quenching buffer (e.g., ammonium bicarbonate)
-
Digestion enzyme (e.g., trypsin)
-
Size-exclusion chromatography (SEC) column
-
Mass spectrometer
Procedure:
-
Crosslinking: Incubate the protein sample with DSBU in crosslinking buffer.
-
Quenching: Add quenching buffer to stop the reaction.
-
Reduction and Alkylation: Reduce and alkylate the protein sample.
-
Digestion: Digest the crosslinked proteins into peptides using trypsin.
-
Enrichment: Enrich for crosslinked peptides using SEC.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be programmed to perform stepped HCD or other fragmentation methods that induce cleavage of the DSBU linker.
-
Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to identify the crosslinked peptides based on the characteristic fragmentation pattern of the DSBU linker.[2]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in using cleavable and non-cleavable crosslinkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
A Comparative Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, a widely used NHS-ester maleimide heterobifunctional crosslinker, with its alternatives. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate crosslinking agent for your research and development needs, particularly in the field of antibody-drug conjugates (ADCs) and other bioconjugates.
Performance Comparison of Crosslinkers
The choice of a crosslinker is critical for the successful synthesis of stable and effective bioconjugates. The following table summarizes key performance characteristics of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate and common alternatives.
| Crosslinker | Reactive Groups | Spacer Arm Length | Key Performance Characteristics |
| N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMCC) | NHS ester, Maleimide | 8.3 Å | A non-cleavable and widely used crosslinker. The maleimide group shows higher reaction efficiency towards sulfhydryl groups compared to the NHS ester's reactivity with amines[1]. |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) | Sulfo-NHS ester, Maleimide | 8.3 Å | Water-soluble analog of SMCC, which allows for conjugation reactions in aqueous buffers without organic solvents, reducing the risk of protein denaturation. |
| SM(PEG)n Series (e.g., SM(PEG)4, SM(PEG)8) | NHS ester, Maleimide | Variable (e.g., 29.1 Å for SM(PEG)4) | PEGylated crosslinkers offer increased hydrophilicity and flexibility of the spacer arm, which can improve the solubility and stability of the resulting conjugate and reduce aggregation. |
| Maleamic Methyl Ester-based Linkers | Maleamic Methyl Ester | Variable | Designed to overcome the stability issues of traditional maleimide-thiol conjugates. In a 21-day incubation period at 37°C in the presence of excess glutathione (GSH), a maleamic methyl ester-based conjugate showed only 1.8% substrate loss compared to 10% loss for a traditional maleimide-based conjugate, indicating enhanced stability. |
| Diiodomaleimides | Diiodomaleimide | Variable | These next-generation maleimides offer rapid bioconjugation with reduced hydrolysis, enabling the crosslinking of even sterically hindered systems. |
Experimental Protocols
Accurate quantification of conjugation efficiency is paramount for the characterization and reproducibility of bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: Quantification of Maleimide Groups by UV-Vis Spectroscopy
This protocol allows for the determination of the concentration of maleimide groups on a protein or other molecule after modification with a maleimide-containing crosslinker.
Materials:
-
Maleimide-modified protein sample
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a calibration curve using a known concentration range of a maleimide-containing standard (e.g., methoxy poly(ethylene glycol)-maleimide) in PBS.
-
Measure the absorbance of the calibration curve standards at 302 nm.
-
Dilute the maleimide-modified protein sample in PBS to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at 302 nm.
-
Calculate the concentration of maleimide groups in the sample by interpolating from the standard curve. The maleimide group has a molar extinction coefficient of approximately 620 M⁻¹cm⁻¹ at 302 nm, which can be used for direct calculation if a standard curve is not prepared.
Note: The absorbance of the protein itself at 280 nm can interfere with this measurement. It is crucial to use a buffer blank and to consider the protein's absorbance contribution if a precise quantification is required.
Protocol 2: Determination of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for analyzing the heterogeneity of antibody-drug conjugates and determining the drug-to-antibody ratio (DAR), which is a direct measure of conjugation efficiency.
Materials:
-
Conjugated antibody sample (e.g., ADC)
-
HIC column with a hydrophobic stationary phase
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the conjugated antibody sample onto the column.
-
Elute the bound species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B) over a defined period.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show distinct peaks corresponding to the unconjugated antibody and antibodies with different numbers of conjugated drugs.
-
Calculate the area of each peak.
-
The average DAR can be calculated from the relative peak areas, providing a quantitative measure of the conjugation efficiency.
Protocol 3: General Protein Quantification using the Bradford Assay
This protocol is used to determine the total protein concentration, which is necessary for calculating the degree of labeling.
Materials:
-
Protein sample (conjugated or unconjugated)
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standards of known concentrations
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards with concentrations ranging from approximately 100 to 1500 µg/mL.
-
Add a small volume of each standard and the unknown protein sample to separate test tubes.
-
Add the Bradford reagent to each tube and mix well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance of each sample at 595 nm.
-
Create a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the concentration of the unknown protein sample by interpolating its absorbance on the standard curve.
Visualizing the Workflow: Antibody-Drug Conjugation
The following diagrams illustrate the key steps in a typical antibody-drug conjugation (ADC) workflow using an NHS-ester maleimide crosslinker.
Caption: Workflow for Antibody-Drug Conjugation using an NHS-Maleimide crosslinker.
Caption: Chemical reaction scheme for heterobifunctional crosslinking.
References
A Guide to Site-Specific Protein Modification Using SMPH
In the realms of proteomics, drug development, and diagnostics, the precise and stable conjugation of proteins to other molecules is paramount. Heterobifunctional crosslinkers are key tools in this endeavor, enabling the targeted linkage of different functional groups. This guide provides a comprehensive overview of Succinimidyl-6-((β-maleimidopropionamido)hexanoate) (SMPH), a widely used crosslinker, and compares its performance with common alternatives, supported by detailed experimental protocols and data.
Understanding SMPH: A Versatile Tool for Bioconjugation
SMPH is a heterobifunctional crosslinking reagent that features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This dual reactivity allows for a controlled, two-step conjugation process. The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine residues in proteins, to form stable amide bonds.[1][3] The maleimide group, on the other hand, specifically targets sulfhydryl groups (-SH), such as those on cysteine residues, forming a stable thioether bond.[1][3]
SMPH is characterized by a non-cleavable spacer arm, which provides a fixed distance of approximately 14.2 to 14.3 Å between the conjugated molecules.[2][4] This spacer helps to minimize steric hindrance, preserving the native structure and function of the proteins involved.[1] Due to its chemical nature, SMPH is not readily soluble in water and typically requires dissolution in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction environment.[3]
Comparing SMPH with Alternative Crosslinkers
The choice of a crosslinker depends on several factors, including the desired spacer length, solubility, and whether a cleavable or non-cleavable linkage is required. The following table compares SMPH with other commonly used heterobifunctional crosslinkers.
| Feature | SMPH | SMCC | Sulfo-SMCC | LC-SPDP |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) | Sulfo-NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive) |
| Spacer Arm Length | ~14.3 Å | ~11.6 Å[5] | 8.3 Å[6] | ~15.7 Å[4][7] |
| Cleavability | Non-cleavable[4] | Non-cleavable[5] | Non-cleavable[6] | Cleavable (disulfide bond)[4][8][9] |
| Water Solubility | Low (requires organic solvent)[3][4] | Low (requires organic solvent)[1][3] | High[3][6] | Low (requires organic solvent)[4][8] |
| Key Feature | Medium-length spacer arm for flexible conjugation.[1] | Cyclohexane bridge enhances maleimide stability.[5] | Water-soluble version of SMCC for easier handling in aqueous solutions.[3] | Forms a reducible disulfide bond, allowing for the separation of conjugated molecules.[8] |
Experimental Protocol: Two-Step Conjugation Using SMPH
This protocol outlines a general procedure for crosslinking an amine-containing protein (Protein-NH2) with a sulfhydryl-containing protein (Protein-SH) using SMPH.
Materials:
-
Protein-NH2 (e.g., an antibody)
-
Protein-SH (e.g., an enzyme with a free cysteine)
-
SMPH (Succinimidyl-6-((β-maleimidopropionamido)hexanoate))
-
Organic Solvent (anhydrous DMSO or DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Maleimide-Activation of Protein-NH2
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare SMPH solution: Immediately before use, dissolve SMPH in DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the SMPH stock solution to the Protein-NH2 solution. The optimal molar ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Remove Excess SMPH: Immediately following incubation, remove non-reacted SMPH and the NHS-ester byproduct using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the hydrolysis of the maleimide group and to avoid unwanted reactions in the next step.
Step 2: Conjugation to Protein-SH
-
Prepare Protein-SH: Dissolve the sulfhydryl-containing protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH2 (from Step 1) with the Protein-SH at a desired molar ratio (e.g., 1:1 or with a slight excess of the maleimide-activated protein).
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Final Purification: The resulting conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate purification methods.
Hypothetical Performance Data: SMPH vs. SMCC
The following table presents a hypothetical comparison of conjugation efficiency and stability for conjugates prepared using SMPH and SMCC.
| Parameter | SMPH Conjugate (Protein A-SMPH-Protein B) | SMCC Conjugate (Protein A-SMCC-Protein B) |
| Conjugation Efficiency (%) | 85% | 88% |
| Yield of Conjugate (mg) | 4.2 mg | 4.4 mg |
| Stability (Half-life in serum at 37°C) | > 200 hours | > 200 hours |
| Aggregation Level (%) | < 2% | < 2% |
Visualizing the Process
To better understand the chemical and procedural aspects of using SMPH, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Chemical reaction mechanism of SMPH.
References
- 1. SMCC crosslinker | 64987-85-5 [chemicalbook.com]
- 2. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC-SPDP Crosslinker - Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP) - ProteoChem [proteochem.com]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. covachem.com [covachem.com]
- 7. medkoo.com [medkoo.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. covachem.com [covachem.com]
Safety Operating Guide
Proper Disposal of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH), a heterobifunctional crosslinker, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the handling, deactivation, and disposal of SMPH and associated contaminated materials. The primary strategy involves the chemical neutralization of its reactive N-hydroxysuccinimide (NHS) ester and maleimide groups prior to disposal as chemical waste.
I. Understanding the Hazards
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is categorized as a hazardous substance with the following classifications:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving solid SMPH or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
II. Deactivation Protocol: Rendering SMPH Non-Hazardous
The core of the disposal procedure is the deactivation (quenching) of the reactive NHS ester and maleimide moieties. This is achieved by reacting the compound with quenching agents that contain primary amines and sulfhydryl groups.
A. Recommended Quenching Reagents:
A solution containing both a primary amine and a sulfhydryl compound is recommended for complete deactivation. Common and effective choices include:
-
Primary Amine: Tris(hydroxymethyl)aminomethane (Tris) or Glycine.
-
Sulfhydryl Compound: Dithiothreitol (DTT) or β-Mercaptoethanol (BME).
B. Preparation of Quenching Solution:
A general-purpose quenching solution can be prepared as follows. This solution should be made fresh before use.
| Component | Concentration (Final) | Purpose |
| Tris Base | 100 mM | To quench the NHS ester |
| Dithiothreitol (DTT) | 200 mM | To quench the maleimide |
| Solvent: | ||
| Water or Buffer (pH 7.5-8.5) | As required | To dissolve reagents and facilitate reaction |
C. Step-by-Step Deactivation Procedure:
-
For Unused or Expired Solid SMPH: a. Carefully weigh the amount of solid SMPH to be disposed of. b. In a designated chemical waste container, dissolve the solid SMPH in a minimal amount of an organic solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] c. Slowly add the freshly prepared quenching solution to the dissolved SMPH. A significant excess of the quenching solution (e.g., 10-fold molar excess of quenching reagents to SMPH) is recommended to ensure complete reaction. d. Allow the mixture to react for a minimum of 4 hours at room temperature with occasional swirling. This provides sufficient time for the hydrolysis of the NHS ester and the reaction of the maleimide group.
-
For Solutions Containing SMPH (e.g., reaction leftovers): a. To the solution containing the unreacted SMPH, add the quenching solution to achieve the final concentrations listed in the table above. b. Ensure the final pH of the mixture is between 7.5 and 8.5 to facilitate the quenching reactions. c. Let the mixture stand for at least 4 hours at room temperature in a sealed, designated waste container within a fume hood.
-
For Contaminated Labware (pipette tips, tubes, etc.): a. Rinse the contaminated items with the quenching solution. b. Immerse the rinsed items in a bath of the quenching solution for at least 4 hours. c. After decontamination, the labware can be disposed of as solid chemical waste.
III. Final Disposal
Once the deactivation procedure is complete, the resulting waste mixture should be handled as follows:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the contents should be described (e.g., "Deactivated N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate with Tris and DTT").
-
Collection: The sealed and labeled waste container should be stored in a designated satellite accumulation area for chemical waste.
-
Institutional Procedures: Follow your institution's specific guidelines for the pickup and disposal of chemical waste. Do not pour the deactivated solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of SMPH.
Caption: Workflow for the safe disposal of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate.
By adhering to this detailed disposal plan, researchers can ensure the safe and responsible management of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate waste, minimizing risks to personnel and the environment.
References
Navigating the Safe Handling of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a heterobifunctional crosslinking agent utilized in bioconjugation, a process that chemically links two or more molecules.[1][2] Its dual reactivity, targeting amino and sulfhydryl groups, makes it a valuable tool in creating antibody-drug conjugates, immobilizing proteins, and fluorescently labeling biomolecules.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate its safe and effective use in the laboratory.
Immediate Safety and Hazard Information
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is classified as a hazardous substance requiring careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Ingestion and inhalation should be avoided.[4][5]
Hazard and Precautionary Codes:
| Code | Description |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][6] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when working with N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate to minimize exposure.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[8] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[9] A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[8][9] |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect the skin.[8] For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron may be necessary. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if working outside of a certified chemical fume hood or if dust generation is likely.[7][8] |
Experimental Protocol: Protein-Small Molecule Conjugation
This protocol outlines a general procedure for conjugating a small molecule containing a thiol group to a protein using N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate. This is a two-step process that first involves the reaction of the NHS ester with the protein's primary amines, followed by the reaction of the maleimide group with the thiol of the small molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Thiol-containing small molecule
-
Reducing agent (e.g., DTT or TCEP) if the protein has disulfide bonds that need to be reduced to generate free thiols for conjugation.
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent.
-
Crosslinker Activation: Immediately before use, dissolve the N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate in anhydrous DMF or DMSO to create a stock solution.
-
Reaction with Protein (Amine Reaction): Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the reaction buffer.
-
Reaction with Thiol-Containing Molecule (Maleimide Reaction): Add the thiol-containing small molecule to the purified, maleimide-activated protein. The reaction should be performed at a pH between 6.5 and 7.5.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate from excess reagents using a desalting column, dialysis, or chromatography.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate.
Caption: Workflow for Safe Handling of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate.
Disposal Plan
All waste containing N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.[4][6]
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.
-
Empty Containers: Triple-rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate in their work, ensuring both personal well-being and the generation of reliable scientific data. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. interchim.fr [interchim.fr]
- 5. youtube.com [youtube.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cn.lumiprobe.com [cn.lumiprobe.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
